UK-78282 hydrochloride
Description
Properties
IUPAC Name |
4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQARULZYQMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693860 | |
| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136647-02-4 | |
| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136647-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
UK-78282 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-78282 hydrochloride is a novel piperidine compound identified as a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel is predominantly expressed on the plasma membrane of T lymphocytes and plays a crucial role in regulating calcium signaling and T-cell activation. By inhibiting Kv1.3, UK-78282 effectively suppresses the immune response, making it a compound of significant interest for the development of novel immunomodulatory therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental validation.
Core Mechanism of Action: State-Dependent Blockade of Kv1.3
The primary molecular target of UK-78282 is the voltage-gated potassium channel Kv1.3.[1][2] Its mechanism of action is characterized by a use-dependent and state-dependent blockade, preferentially targeting the C-type inactivated state of the channel.[1] This means that the inhibitory activity of UK-78282 is enhanced when the T-cell is in a depolarized state, a condition that promotes the C-type inactivation of Kv1.3 channels.
Several lines of evidence support this state-dependent mechanism:
-
Voltage Dependence: The blocking efficacy of UK-78282 is significantly increased when the cell membrane is held at a more depolarized potential (e.g., -50 mV), which favors the inactivated state of Kv1.3.[1]
-
Modulation by External Potassium: High concentrations of external potassium, which is known to reduce C-type inactivation, decrease the sensitivity of the channel to UK-78282.[1]
-
Mutational Analysis: Mutations that alter the rate of C-type inactivation in the Kv1.3 channel also impact its sensitivity to UK-78282.[1]
Competition experiments have further elucidated the binding site of UK-78282, suggesting it interacts with the inner vestibule of the channel, overlapping with the binding site of verapamil.[1] Importantly, its binding does not compete with internal tetraethylammonium (TEA) or the external pore-blocker charybdotoxin.[1]
While highly selective for Kv1.3, UK-78282 also exhibits potent blockade of the rapidly inactivating Kv1.4 channel, which is found in cardiac and neuronal tissues.[1]
Quantitative Pharmacological Data
The potency of this compound has been quantified across various experimental assays. The following tables summarize the key inhibitory concentrations.
| Target | Assay | IC50 / Kd | Reference |
| Kv1.3 | Patch-clamp | ~200 nM | [1] |
| Kv1.3 | 86Rb Efflux | ~200 nM | [1] |
| Kv1.3 | 125I-ChTX Binding | ~200 nM | [1] |
| Kv1.3 | Inside-out Patch | 0.39 ± 0.05 µM (Kd) | [1] |
| Kv1.4 | Patch-clamp | 170 ± 30 nM | [1] |
| Cardiac Ca2+ Channels | Not Specified | 4.4 ± 2.1 µM | [1] |
Signaling Pathway and Cellular Consequences
The blockade of Kv1.3 channels by UK-78282 has profound effects on T-lymphocyte physiology. The following diagram illustrates the signaling cascade initiated by T-cell receptor (TCR) activation and the subsequent inhibitory effect of UK-78282.
Caption: T-cell activation pathway and the inhibitory action of UK-78282 on Kv1.3.
By blocking the efflux of K+ ions, UK-78282 leads to membrane depolarization. This depolarization reduces the electrochemical gradient necessary for sustained Ca2+ influx through CRAC channels, thereby attenuating the downstream signaling cascade that leads to IL-2 production and T-cell proliferation.
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of UK-78282.
Patch-Clamp Electrophysiology
Objective: To measure the direct effect of UK-78282 on Kv1.3 and Kv1.4 channel currents.
Methodology:
-
Cell Preparation: Purified human T-lymphocytes or T-lymphoblasts (stimulated for 2-4 days with 2 µg/ml PHA) were used.[1]
-
Recording Configuration: Whole-cell and inside-out patch-clamp recordings were performed.[1]
-
Data Acquisition: Series resistance compensation (80%) was applied for currents exceeding 2 nA. Capacitative and leak currents were subtracted using a P/8 procedure.[1]
-
Voltage Protocols:
-
Standard Measurement: Cells were held at a holding potential of -80 mV, and currents were elicited by depolarizing pulses to +40 mV.[1]
-
Use-Dependency: To assess use-dependency, depolarizing pulses of 20 ms or 200 ms duration were applied at an interpulse interval of 30 s.[1]
-
State-Dependency: The effect of the holding potential was investigated by comparing the block at holding potentials of -80 mV and -50 mV.[1]
-
-
Solutions: Specific compositions of intracellular and extracellular solutions were used to isolate potassium currents.
Caption: Workflow for whole-cell patch-clamp experiments.
86Rb Efflux Assay
Objective: To determine the inhibitory effect of UK-78282 on K+ channel activity in a high-throughput format.
Methodology:
-
Cell Loading: T-lymphocytes were loaded with 86Rb, a radioactive analog of K+.
-
Stimulation: The cells were depolarized to open voltage-gated K+ channels, initiating the efflux of 86Rb.
-
Inhibition: The assay was performed in the presence of varying concentrations of UK-78282.
-
Measurement: The amount of 86Rb retained within the cells was measured using a scintillation counter. A higher retention of 86Rb corresponds to a greater blockade of K+ channels.
Caption: Workflow for the 86Rb efflux assay.
T-Cell Activation Assays
Objective: To assess the functional consequence of Kv1.3 blockade by UK-78282 on T-cell activation.
Methodology:
-
IL-2 Production:
-
Human T-lymphocytes were stimulated with a mitogen (e.g., phytohemagglutinin, PHA) in the presence of varying concentrations of UK-78282.
-
After a defined incubation period, the supernatant was collected, and the concentration of secreted IL-2 was quantified using an ELISA.
-
-
3H-Thymidine Incorporation:
-
Mitogen-stimulated T-lymphocytes were cultured with different concentrations of UK-78282.
-
During the final hours of culture, 3H-thymidine was added. Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
The cells were harvested, and the amount of incorporated 3H-thymidine was measured using a scintillation counter as an index of cell proliferation.
-
Conclusion
This compound is a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. Its unique state-dependent mechanism of action, preferentially targeting the inactivated state of the channel, provides a powerful means to suppress T-lymphocyte activation. The data presented herein, derived from electrophysiological and cellular assays, robustly characterize its pharmacological profile and underscore its potential as a lead compound for the development of novel immunosuppressive agents. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
UK-78282 Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of UK-78282 hydrochloride, a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.
Discovery
UK-78282 was identified by researchers at Pfizer through a high-throughput screening (HTS) of their compound library.[1] The primary assay used for this screening was a ⁸⁶Rb efflux assay, a method that uses the radioactive isotope Rubidium-86 as a tracer for potassium ion movement across cell membranes. This assay is a well-established technique for identifying modulators of potassium channels.[2][3][4] The screening identified UK-78282 as a potent inhibitor of the Kv1.3 potassium channel, which is highly expressed in human T-lymphocytes.
High-Throughput Screening Workflow
The discovery process followed a logical workflow designed to identify and characterize novel Kv1.3 inhibitors from a large chemical library.
Synthesis of this compound
A plausible, though not definitively confirmed, synthetic approach would involve the reaction of 4-(diphenylmethoxy)piperidine with a suitable 3-(4-methoxyphenyl)propyl halide or a related electrophile. The synthesis of the key piperidine intermediate, 4-(diphenylmethoxy)piperidine, can be achieved through various established methods in organic chemistry.
Due to the unavailability of the specific, detailed protocol from a primary literature source, a step-by-step experimental procedure for the synthesis cannot be provided in this guide. Researchers seeking to synthesize this compound should consult specialized synthetic chemistry literature and databases for methods to construct similar N-alkylated piperidine structures.
Mechanism of Action
UK-78282 is a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. Its primary therapeutic potential lies in its ability to suppress T-lymphocyte activation by inhibiting Kv1.3 channels.
Role of Kv1.3 in T-Lymphocyte Activation
The activation of T-lymphocytes is a critical event in the immune response. This process is dependent on a sustained influx of calcium (Ca²⁺) into the cell, which is necessary for the activation of downstream signaling pathways leading to cytokine production and cell proliferation. The membrane potential of the T-cell, which is largely maintained by the activity of Kv1.3 channels, provides the electrochemical gradient necessary for this Ca²⁺ influx.
By blocking Kv1.3 channels, UK-78282 causes a depolarization of the T-cell membrane. This reduction in the negative membrane potential diminishes the driving force for Ca²⁺ entry through store-operated calcium channels, thereby suppressing T-cell activation.
Quantitative Data
The biological activity of UK-78282 has been quantified in several key experiments. The following tables summarize the available data.
Table 1: Inhibitory Activity of UK-78282
| Target | Assay Method | IC₅₀ (µM) | Reference |
| Kv1.3 | ⁸⁶Rb Efflux | ~0.2 | Hanson et al., 1999 |
| Kv1.3 | Electrophysiology | 0.28 | R&D Systems |
| Kv1.4 | Electrophysiology | 0.17 | R&D Systems |
Table 2: Effect of UK-78282 on T-Lymphocyte Activation
| Parameter | Stimulation | IC₅₀ (µM) | Reference |
| ³H-Thymidine Incorporation | Phytohemagglutinin (PHA) | 2.0 | Hanson et al., 1999 |
| IL-2 Production | Phytohemagglutinin (PHA) | 2.9 | Hanson et al., 1999 |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are crucial for reproducibility. The following sections provide an overview of the methodologies used in the characterization of UK-78282.
⁸⁶Rb Efflux Assay
This assay measures the activity of potassium channels by tracking the movement of the radioactive potassium analog, ⁸⁶Rb⁺.
Protocol Outline:
-
Cell Preparation: Cells stably expressing the Kv1.3 channel (e.g., CHO or L929 cells) are cultured to confluency in 96-well plates.
-
⁸⁶Rb⁺ Loading: The culture medium is replaced with a loading buffer containing ⁸⁶RbCl, and the cells are incubated to allow for the uptake of the isotope.
-
Washing: The cells are washed multiple times with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Compound Incubation: The cells are incubated with various concentrations of UK-78282.
-
Stimulation of Efflux: A stimulating solution (e.g., high potassium buffer) is added to depolarize the cell membrane and open the Kv1.3 channels, leading to ⁸⁶Rb⁺ efflux.
-
Sample Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.
-
Measurement: The amount of ⁸⁶Rb⁺ in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of ⁸⁶Rb⁺ efflux by UK-78282 is calculated relative to control wells, and the IC₅₀ value is determined.
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp recording is the gold standard for studying ion channel function. This technique allows for the direct measurement of the ionic currents flowing through the channels in the cell membrane.
Protocol Outline:
-
Cell Preparation: Cells expressing Kv1.3 channels are prepared on a suitable substrate for recording.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (clamped) by the amplifier.
-
Current Recording: Voltage steps are applied to elicit the opening of Kv1.3 channels, and the resulting potassium currents are recorded.
-
Compound Application: UK-78282 is applied to the cell via the external solution, and the effect on the Kv1.3 currents is recorded.
-
Data Analysis: The inhibition of the channel current by UK-78282 is measured, and the IC₅₀ value is determined.[5][6][7]
T-Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of T-lymphocytes in response to a mitogenic stimulus. The incorporation of radiolabeled thymidine into newly synthesized DNA is used as a marker of cell division.[8][9][10][11][12]
Protocol Outline:
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs), which contain T-lymphocytes, are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: The PBMCs are cultured in 96-well plates in the presence of a mitogen, such as phytohemagglutinin (PHA), to stimulate T-cell activation and proliferation.
-
Compound Treatment: Various concentrations of UK-78282 are added to the cell cultures.
-
³H-Thymidine Pulse: After a period of incubation, ³H-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
Cell Harvesting: The cells are harvested onto a filter mat, and unincorporated ³H-thymidine is washed away.
-
Measurement: The amount of incorporated ³H-thymidine is measured using a scintillation counter.
-
Data Analysis: The inhibition of T-cell proliferation by UK-78282 is calculated, and the IC₅₀ value is determined.[8][11]
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 4. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lymphosign.com [lymphosign.com]
- 9. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proliferation assay - 3H thymidine incorporation [sanquin.org]
An In-depth Technical Guide to the Biological Activity of UK-78282 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of UK-78282 hydrochloride, a potent blocker of the Kv1.3 voltage-gated potassium channel. This document details its mechanism of action, quantitative pharmacological data, and its effects on T-lymphocyte function. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Core Mechanism of Action
This compound is a piperidine derivative that selectively blocks the Kv1.3 voltage-gated potassium channel, which is highly expressed in human T-lymphocytes.[1] The blockade of Kv1.3 channels leads to membrane depolarization, which in turn reduces the electrochemical gradient for calcium influx, a critical step in T-cell activation.[2][3] This compound has been shown to preferentially bind to the C-type inactivated state of the Kv1.3 channel, indicating a use-dependent mechanism of action.[1]
Signaling Pathway of T-Cell Activation and Inhibition by UK-78282
The following diagram illustrates the signaling cascade in T-cell activation and the point of intervention for UK-78282.
Caption: T-Cell activation pathway and UK-78282 inhibition point.
Quantitative Pharmacological Data
The inhibitory activity and selectivity of this compound have been characterized using various electrophysiological and functional assays.
| Target | Assay Type | IC50 (nM) | Reference |
| Kv1.3 (human) | 86Rb+ Efflux | ~200 | [1] |
| Kv1.4 (human) | Electrophysiology | 170 | [2][3] |
| Cardiac Ca²⁺ Channels | Radioligand Binding | 4400 |
| Biological Effect | Assay Type | Effective Concentration | Reference |
| Inhibition of T-lymphocyte mitogenesis | [³H]-Thymidine Incorporation | IC50 in the nanomolar range | [2][3] |
| Suppression of IL-2 Production | ELISA | Concentration-dependent inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on published literature.
⁸⁶Rb⁺ Efflux Assay for Kv1.3 Channel Activity
This assay is a high-throughput method to screen for Kv1.3 channel blockers by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.
Caption: Workflow for the ⁸⁶Rb⁺ efflux assay.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.3 in a suitable medium. Seed the cells into 96-well plates and grow to confluence.
-
⁸⁶Rb⁺ Loading: Aspirate the culture medium and wash the cells with a loading buffer. Incubate the cells with loading buffer containing 1 µCi/mL of ⁸⁶RbCl for 2-4 hours at 37°C.
-
Compound Incubation: Aspirate the loading buffer and wash the cells multiple times with a low-potassium buffer to remove extracellular ⁸⁶Rb⁺. Add the low-potassium buffer containing various concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.
-
Efflux Stimulation: Aspirate the compound solution and add a high-potassium stimulation buffer (e.g., containing 50 mM KCl) to initiate ⁸⁶Rb⁺ efflux. Incubate for a defined period (e.g., 10-20 minutes).
-
Sample Collection and Analysis: Transfer the supernatant from each well to a scintillation vial or a separate 96-well plate. Lyse the cells in the original plate with a lysis buffer. Determine the amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Plot the percentage of inhibition against the concentration of UK-78282 to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through Kv1.3 channels in the presence and absence of UK-78282.
Protocol:
-
Cell Preparation: Use a cell line stably expressing human Kv1.3 (e.g., L929 or CHO cells) or freshly isolated human T-lymphocytes.
-
Solutions:
-
External (bath) solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell recording configuration using a patch-clamp amplifier.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-400 ms).
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the steady-state block of the Kv1.3 current at each concentration.
-
-
Data Analysis: Measure the peak current amplitude in the absence and presence of the compound. Calculate the percentage of current inhibition and plot against the drug concentration to determine the IC50.
[³H]-Thymidine Incorporation Assay for T-Lymphocyte Proliferation
This assay measures the proliferation of T-lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Caption: Workflow for the [³H]-Thymidine incorporation assay.
Protocol:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the PBMCs in complete RPMI-1640 medium and plate them in 96-well flat-bottom plates at a density of 1-2 x 10⁵ cells per well.
-
Treatment and Stimulation: Add various concentrations of this compound or vehicle to the wells. Stimulate the cells with a mitogen such as phytohaemagglutinin (PHA) at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Radiolabeling: For the final 18-24 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filter mats using an automated cell harvester.
-
Scintillation Counting: Dry the filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of UK-78282 and determine the IC50 value.
IL-2 Production Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of Interleukin-2 (IL-2) secreted by activated T-lymphocytes.
Protocol:
-
Cell Culture and Stimulation: Isolate and culture human PBMCs as described in the proliferation assay (section 3.3). Add various concentrations of UK-78282 and stimulate with PHA (1-5 µg/mL) or with anti-CD3/anti-CD28 antibodies.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the 96-well plates and carefully collect the cell-free supernatants.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and a standard curve of recombinant human IL-2 to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant IL-2. Use this curve to determine the concentration of IL-2 in the experimental samples. Calculate the percentage of inhibition of IL-2 production by UK-78282.
Conclusion
This compound is a valuable research tool for studying the role of the Kv1.3 channel in T-lymphocyte function and as a lead compound for the development of novel immunomodulatory therapies. Its potent and selective blockade of Kv1.3 leads to the suppression of T-cell activation, proliferation, and cytokine production. The detailed protocols provided in this guide offer a framework for the further investigation of UK-78282 and other Kv1.3 channel modulators.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UK-78282 Hydrochloride: A Potent Blocker of the Kv1.3 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UK-78282 hydrochloride, a potent and selective blocker of the voltage-gated potassium channel Kv1.3. The document details the compound's mechanism of action, electrophysiological properties, and its effects on T-lymphocyte activation, a critical process in immune responses and autoimmune diseases. This guide also includes detailed experimental protocols for studying Kv1.3 channel activity and its modulation by UK-78282, along with a summary of its structure-activity relationship. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, ion channel pharmacology, and drug discovery.
Introduction to this compound and the Kv1.3 Channel
UK-78282 is a novel piperidine derivative that has been identified as a potent blocker of the Kv1.3 voltage-gated potassium channel.[1][2] This channel plays a crucial role in shaping the membrane potential of T-lymphocytes, particularly effector memory T-cells (TEM), which are key mediators in a variety of autoimmune diseases.[3] By blocking Kv1.3, UK-78282 can suppress T-cell activation and proliferation, making it a significant tool for immunological research and a potential lead compound for the development of novel immunomodulatory therapies.[2][4]
The Kv1.3 channel is a member of the Shaker-related subfamily of voltage-gated potassium channels.[5] In T-lymphocytes, the efflux of K+ ions through Kv1.3 channels helps to maintain a negative membrane potential, which is essential for sustaining the calcium influx required for T-cell activation.[3] Upon antigen presentation, a signaling cascade is initiated that leads to the opening of store-operated calcium (CRAC) channels. The sustained Ca2+ entry is critical for downstream signaling events, including the activation of calcineurin and the subsequent translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus, which drives the transcription of genes essential for T-cell proliferation and cytokine production.
Physicochemical Properties and Structure-Activity Relationship
This compound has the chemical name 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]-piperidine hydrochloride.
Structure-Activity Relationship (SAR):
The structure of UK-78282 is critical for its potent inhibitory activity on Kv1.3 channels. A closely related analog, CP-190,325, which has a benzyl group instead of the benzhydryl moiety found in UK-78282, is significantly less potent.[4] This highlights the importance of the diphenylmethyl group for high-affinity binding to the channel. Further studies on diphenoxylate-based and other piperidine derivatives have shown that modifications to the substituents on the piperidine ring and the nature of the aromatic groups can significantly impact potency and selectivity for Kv1.3.[2][6]
Mechanism of Action and Electrophysiological Properties
UK-78282 is a use-dependent blocker of the Kv1.3 channel, meaning its inhibitory effect is enhanced with repeated channel opening.[4] It preferentially binds to the C-type inactivated state of the channel.[4] This state-dependent blocking mechanism contributes to its efficacy in suppressing the sustained channel activity required for T-cell activation.
Key Electrophysiological Characteristics:
-
Use-Dependency: The block of Kv1.3 by UK-78282 increases with repetitive depolarizing pulses that open and inactivate the channel.[4]
-
State-Dependent Block: UK-78282 has a higher affinity for the C-type inactivated state of the Kv1.3 channel. Holding the membrane potential at a more depolarized level (e.g., -50 mV), which increases the proportion of inactivated channels, enhances the blocking effect of UK-78282.[2]
-
Binding Site: Competition experiments suggest that UK-78282 binds to a site on the inner surface of the channel pore, which may overlap with the binding site of other channel blockers like verapamil.[2][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Potency of UK-78282 against Kv1.3 and Kv1.4 Channels
| Channel | IC50 (nM) | Reference |
| Kv1.3 | ~200 | [4] |
| Kv1.4 | ~170 | [4] |
Table 2: Selectivity Profile of UK-78282 against a Panel of Potassium Channels
| Channel | Relative Potency vs. Kv1.3 | Reference |
| Kv1.1 | >100-fold less potent | [4] |
| Kv1.2 | >100-fold less potent | [4] |
| Kv1.5 | >100-fold less potent | [4] |
| Kv1.6 | >100-fold less potent | [4] |
| Kv1.7 | >100-fold less potent | [4] |
| Kv2.1 | >100-fold less potent | [4] |
| Kv3.1 | >100-fold less potent | [4] |
| hERG | >100-fold less potent | [4] |
| KCa (IKCa1) | No block | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of UK-78282 on Kv1.3 channels and T-lymphocyte function.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to record Kv1.3 currents and assess the inhibitory effects of UK-78282.
A. Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).[7]
-
Internal (Pipette) Solution (in mM): 134 KCl, 1 CaCl2, 10 EGTA, 2 MgCl2, 10 HEPES (pH adjusted to 7.3 with KOH).[7] The low internal calcium concentration prevents the activation of calcium-activated potassium channels.
B. Recording Procedure:
-
Isolate T-lymphocytes or use a cell line stably expressing Kv1.3 channels.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., to +40 mV for 200-500 ms).[8]
-
To study use-dependent block, apply a train of depolarizing pulses (e.g., to +40 mV for 200 ms at a frequency of 1 Hz).[4]
-
To investigate state-dependency, vary the holding potential (e.g., between -90 mV and -50 mV) before applying a test pulse.[2]
-
Perfuse the cells with the external solution containing various concentrations of UK-78282 to determine the IC50.
T-Lymphocyte Proliferation Assay (CFSE Dilution)
This assay measures the inhibition of T-cell proliferation by UK-78282.
A. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies or beads for T-cell stimulation[9][10]
-
This compound
B. Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the cells with CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C.[11]
-
Quench the staining reaction with complete medium.
-
Wash the cells and resuspend them in complete medium.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add various concentrations of UK-78282 to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads.[9]
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence is proportional to the number of cell divisions.
Intracellular Calcium Measurement (Fura-2 AM)
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to T-cell stimulation and its modulation by UK-78282.
A. Materials:
-
Isolated T-lymphocytes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Anti-CD3/anti-CD28 antibodies
-
This compound
B. Procedure:
-
Incubate isolated T-lymphocytes with Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at room temperature or 37°C in the dark.[12][13]
-
Wash the cells to remove extracellular dye and allow for de-esterification of Fura-2 AM within the cells.
-
Resuspend the cells in HBS and place them in a fluorescence imaging chamber.
-
Optionally, pre-incubate cells with UK-78282.
-
Measure baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.[13]
-
Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to the chamber.
-
Continue recording the fluorescence to measure the change in [Ca2+]i. The ratio of the emission intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Signaling Pathway
The following diagram illustrates the T-lymphocyte activation signaling pathway and the role of the Kv1.3 channel, which is the target of UK-78282.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Structure-activity relationship exploration of Kv1.3 blockers based on diphenoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The expression and functional evidence for voltage-dependent potassium channel Kv1.3 in lymphocytes during aging in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
- 10. Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
In-Vitro Characterization of UK-78282 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of UK-78282 hydrochloride, a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, key pharmacological data, and the experimental methodologies used for its characterization.
Core Compound Properties
UK-78282 is a piperidine derivative that has been identified as a highly effective inhibitor of the Kv1.3 channel, which plays a crucial role in the activation of T-lymphocytes.[1][2] Its action is use-dependent, showing preferential binding to the C-type inactivated state of the channel.[1][2] This property contributes to its potency and specificity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the in-vitro activity of this compound.
Table 1: Inhibitory Potency of this compound
| Target | Assay Method | IC50 (nM) | Stoichiometry | Reference |
| Kv1.3 | 86Rb Efflux | ~200 | 1:1 | [1][2] |
| Kv1.3 | Patch-Clamp | ~200 | 1:1 | [1] |
| Kv1.3 | 125I-ChTX Binding | ~200 | - | [1] |
| Kv1.4 | - | 170 | - | [3][4] |
Table 2: Selectivity Profile of this compound against Related K+ Channels
| Channel | Sensitivity Relative to Kv1.3 |
| Kv1.1 | 1-3 orders of magnitude less sensitive |
| Kv1.2 | 1-3 orders of magnitude less sensitive |
| Kv1.5 | 1-3 orders of magnitude less sensitive |
| Kv2.1 | 1-3 orders of magnitude less sensitive |
| Kv3.1 | 1-3 orders of magnitude less sensitive |
| Kv3.2 | 1-3 orders of magnitude less sensitive |
| hERG | 1-3 orders of magnitude less sensitive |
| KCa (IKCa1) | Not blocked |
Data synthesized from Hanson et al., 1999.[1]
Mechanism of Action and Signaling Pathway
UK-78282 exerts its immunosuppressive effects by blocking the Kv1.3 potassium channel in T-lymphocytes. This channel is critical for maintaining the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation. By blocking Kv1.3, UK-78282 leads to membrane depolarization, which diminishes the electrochemical gradient for calcium entry through store-operated calcium release-activated calcium (CRAC) channels.[2] The subsequent reduction in intracellular calcium concentration inhibits the activation of calcineurin, a calcium-dependent phosphatase.[1] In its active state, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[2] Therefore, by disrupting this cascade, UK-78282 effectively suppresses T-lymphocyte activation.[1][2]
Experimental Protocols
Detailed methodologies for the key in-vitro experiments used to characterize this compound are provided below.
86Rb+ Efflux Assay
This assay provides a high-throughput method to assess the functional activity of Kv1.3 channels by measuring the efflux of the K+ surrogate, 86Rb+.
Methodology:
-
Cell Culture: Culture cells expressing Kv1.3 channels (e.g., human T-lymphocytes or a stable cell line) to an appropriate density in 96-well plates.
-
Loading: Incubate the cells with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.
-
Washing: Gently wash the cells with a low-K+ buffer to remove extracellular 86Rb+.
-
Compound Incubation: Add the test compound (UK-78282) at various concentrations to the wells and incubate for a defined period.
-
Stimulation: Induce 86Rb+ efflux by adding a high-K+ stimulation buffer to depolarize the cell membrane and open the Kv1.3 channels.
-
Sample Collection: After a short incubation, collect the supernatant containing the effluxed 86Rb+.
-
Measurement: Quantify the amount of 86Rb+ in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of 86Rb+ efflux inhibition at each compound concentration and determine the IC50 value by fitting the data to a concentration-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through Kv1.3 channels in a single cell, providing detailed information on channel gating and blockade.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of cells expressing Kv1.3 channels.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 2 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Recording: Clamp the cell membrane at a holding potential of -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Compound Application: Perfuse the external solution containing UK-78282 at various concentrations over the cell.
-
Data Acquisition: Record the current traces before and after compound application.
-
Data Analysis: Measure the peak current amplitude at each voltage step and calculate the percentage of current inhibition by UK-78282 to determine the IC50.
125I-Charybdotoxin (ChTX) Competition Binding Assay
This radioligand binding assay is used to determine the affinity of UK-78282 for the Kv1.3 channel by measuring its ability to compete with the binding of a known high-affinity ligand, 125I-ChTX.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in Kv1.3 channels.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of 125I-ChTX, and varying concentrations of UK-78282 in a binding buffer.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific 125I-ChTX binding against the concentration of UK-78282. Fit the data to a competition binding equation to determine the Ki or IC50 value.
Summary and Conclusion
This compound is a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. Its in-vitro characterization, through a combination of functional and binding assays, has elucidated its mechanism of action and established its potential as an immunosuppressive agent. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the study of Kv1.3 channel pharmacology and the development of novel immunomodulatory therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of UK-78282 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-78282 hydrochloride is a potent and selective small molecule blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is a key regulator of T-lymphocyte activation, making it a compelling target for immunomodulatory therapies. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro efficacy, selectivity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development efforts in the field of immunology and ion channel pharmacology.
Introduction
Voltage-gated potassium channels (Kv) are critical for maintaining the membrane potential of excitable and non-excitable cells. In T-lymphocytes, the Kv1.3 channel plays a pivotal role in sustaining the calcium signaling required for activation, proliferation, and cytokine production.[1][2][3] Blockade of Kv1.3 channels leads to membrane depolarization, which in turn attenuates the driving force for calcium influx and ultimately suppresses the immune response. This makes selective Kv1.3 blockers, such as this compound, promising candidates for the treatment of T-cell-mediated autoimmune diseases.[2][3]
UK-78282 is a novel piperidine compound that was identified through high-throughput screening for its ability to inhibit Kv1.3.[1][2] This document synthesizes the available preclinical data on this compound to provide a detailed technical resource for the scientific community.
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the ion conduction pore of the Kv1.3 channel.[1] Notably, its blocking action is use-dependent, indicating a preferential binding to the open or inactivated state of the channel.[1] Competition assays have revealed that UK-78282 binds to a site on the inner surface of the channel, which overlaps with the binding site of verapamil.[1] However, its binding does not appear to compete with internal tetraethylammonium (TEA) or the external scorpion toxin, charybdotoxin (ChTX).[1]
T-Cell Signaling Pathway
The activation of T-lymphocytes is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the opening of CRAC (calcium release-activated calcium) channels and a sustained influx of Ca²⁺. The efflux of K⁺ ions through Kv1.3 channels is essential to counterbalance the influx of Ca²⁺ and maintain a negative membrane potential, which is the driving force for sustained Ca²⁺ entry. By blocking Kv1.3, this compound causes membrane depolarization, thus diminishing the driving force for Ca²⁺ influx and inhibiting downstream signaling events, including the activation of calcineurin and the transcription factor NFAT. This ultimately leads to the suppression of T-cell activation, proliferation, and cytokine production.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Inhibitory Activity against Voltage-Gated Potassium Channels
| Channel | IC₅₀ (µM) | Cell Type | Assay | Reference |
| Kv1.3 | 0.28 | Human T-lymphocytes | Electrophysiology | |
| Kv1.4 | 0.17 | Not Specified | Electrophysiology |
Table 2: Selectivity Profile against Other Potassium Channels
| Channel | Species | IC₅₀ (µM) | Reference |
| Kv1.1 | Rat | >100 | [1] |
| Kv1.2 | Rat | >100 | [1] |
| Kv1.5 | Human | >100 | [1] |
| Kv2.1 | Rat | >30 | [1] |
| Kv3.1 | Rat | >100 | [1] |
| hERG | Human | >30 | [1] |
Table 3: In Vitro Immunosuppressive Activity
| Assay | Cell Type | Stimulant | IC₅₀ (µM) | Reference |
| ³H-Thymidine Incorporation | Human T-cells | PHA | 2.0 | [1] |
| IL-2 Production | Human T-cells | PHA | 2.9 | [1] |
Pharmacokinetics and Clinical Development
Extensive searches of publicly available literature and clinical trial databases did not yield specific data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Similarly, no records of clinical trials for this compound were found. This suggests that this compound likely did not advance into clinical development.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibitory effect of this compound on Kv1.3 currents in a human T-lymphocyte cell line.
Materials:
-
Human T-lymphocyte cell line (e.g., Jurkat)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External (bath) solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Mg, 0.5 GTP-Na (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Culture T-lymphocytes under standard conditions.
-
Prepare a single-cell suspension and plate onto a recording chamber.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV for 200 ms).
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record Kv1.3 currents in the presence of the compound until a steady-state block is achieved.
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.
⁸⁶Rb⁺ Efflux Assay
This assay provides a high-throughput method for assessing Kv1.3 channel activity by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.
Materials:
-
CHO cells stably expressing human Kv1.3
-
96-well culture plates
-
⁸⁶RbCl (radioisotope)
-
Loading buffer: Standard cell culture medium
-
Depolarizing buffer: High potassium buffer (e.g., 150 mM KCl)
-
This compound
Procedure:
-
Plate CHO-Kv1.3 cells in 96-well plates and grow to confluence.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing ⁸⁶RbCl for 2-4 hours.
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate ⁸⁶Rb⁺ efflux by replacing the buffer with the depolarizing buffer.
-
After a short incubation period (e.g., 10 minutes), collect the supernatant.
-
Lyse the cells and collect the intracellular fraction.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the inhibitory effect of this compound.
¹²⁵I-Charybdotoxin (ChTX) Competitive Binding Assay
This assay is used to determine if a compound competes with the binding of a known Kv1.3 channel blocker, ¹²⁵I-ChTX, to the external vestibule of the channel.
Materials:
-
Human T-lymphocytes or cell membranes expressing Kv1.3
-
¹²⁵I-ChTX (radioligand)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare a suspension of T-lymphocytes or cell membranes.
-
In a multi-well plate, add the cell/membrane suspension, a fixed concentration of ¹²⁵I-ChTX, and varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data to determine the ability of this compound to displace ¹²⁵I-ChTX binding.
Conclusion
This compound is a potent and relatively selective blocker of the Kv1.3 and Kv1.4 potassium channels. Its ability to suppress T-lymphocyte activation in vitro by inhibiting Kv1.3-mediated potassium efflux highlights the therapeutic potential of targeting this channel for autoimmune disorders. While the lack of publicly available pharmacokinetic and clinical data suggests that its development may have been discontinued, the pharmacological profile of this compound remains a valuable case study for researchers in the field of immunopharmacology and ion channel drug discovery. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into Kv1.3 channel modulators.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
UK-78282 Hydrochloride: A Technical Guide for T-Lymphocyte Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of UK-78282 hydrochloride, a potent and selective blocker of the Kv1.3 voltage-gated potassium channel, for its application in T-lymphocyte activation research. Here, we detail the core mechanism of action, present key quantitative data, provide comprehensive experimental protocols, and visualize the relevant biological pathways.
Introduction: The Role of Kv1.3 in T-Lymphocyte Activation
T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal triggers a cascade of intracellular events, leading to T-cell proliferation, differentiation, and the secretion of cytokines such as Interleukin-2 (IL-2). A critical component of this signaling cascade is the sustained influx of calcium (Ca²⁺) into the T-cell.
The voltage-gated potassium channel, Kv1.3, plays a pivotal role in this process. By facilitating the efflux of potassium ions (K⁺), Kv1.3 channels help to maintain the negative membrane potential of the T-lymphocyte. This electrochemical gradient is essential for driving the sustained influx of Ca²⁺ through calcium release-activated calcium (CRAC) channels. This rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes crucial for T-cell activation, including the gene for IL-2.
This compound is a novel piperidine compound that selectively blocks the Kv1.3 channel, thereby inhibiting T-lymphocyte activation.[1][2] Its specificity and potency make it a valuable pharmacological tool for studying the role of Kv1.3 in T-cell function and for the investigation of potential immunomodulatory therapies.
Mechanism of Action of this compound
UK-78282 is a use-dependent blocker of the Kv1.3 channel, meaning it preferentially binds to and blocks the channel when it is in the C-type inactivated state.[2] This mechanism contributes to its potency and specificity. By inhibiting the outward flow of K⁺ ions, UK-78282 causes membrane depolarization. This reduction in the negative membrane potential diminishes the driving force for Ca²⁺ entry through CRAC channels, leading to a dampening of the sustained intracellular Ca²⁺ signal required for full T-cell activation.[3][4] Consequently, the calcineurin-NFAT signaling pathway is inhibited, resulting in reduced IL-2 production and suppression of T-cell proliferation.[2][4]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key data for its effects on potassium channels and T-lymphocyte function.
Table 1: Inhibitory Activity of UK-78282 on Voltage-Gated Potassium Channels
| Channel | IC₅₀ (µM) | Cell Type | Reference |
| Kv1.3 | 0.20 - 0.28 | Human T-lymphocytes | [1][2][5] |
| Kv1.4 | 0.17 | Expressed in heart and brain | [1][5] |
Table 2: Inhibitory Effects of UK-78282 on Human T-Lymphocyte Activation
| Assay | IC₅₀ (µM) | Stimulant | Reference |
| ³H-Thymidine Incorporation | 2.0 ± 0.2 | Phytohaemagglutinin (PHA) | [2] |
| IL-2 Production | 2.9 ± 0.3 | Phytohaemagglutinin (PHA) | [2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of UK-78282 on T-lymphocyte activation are provided below.
⁸⁶Rb⁺ Efflux Assay for Kv1.3 Channel Activity
This high-throughput assay is used to screen for compounds that block Kv1.3 channel activity by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.
Methodology:
-
Cell Culture: Culture cells expressing Kv1.3 (e.g., human T-lymphocytes or a stable cell line) in 96-well plates.
-
⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.
-
Washing: Aspirate the loading buffer and wash the cells multiple times with a buffer containing a physiological concentration of K⁺ to remove extracellular ⁸⁶Rb⁺.
-
Compound Incubation: Add the assay buffer containing various concentrations of this compound or vehicle control to the wells and incubate.
-
Stimulation of Efflux: Initiate K⁺ efflux by adding a high-potassium stimulation buffer. This depolarization opens the voltage-gated Kv1.3 channels.
-
Sample Collection: After a defined incubation period, collect the supernatant (containing the effluxed ⁸⁶Rb⁺). Lyse the remaining cells to determine the intracellular ⁸⁶Rb⁺.
-
Quantification: Measure the amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Determine the IC₅₀ value for UK-78282 by plotting the percentage inhibition of efflux against the log of the compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through Kv1.3 channels in a single T-lymphocyte, providing detailed information on channel blockade by UK-78282.
Methodology:
-
Cell Preparation: Isolate human peripheral blood T-lymphocytes and plate them on coverslips.
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition software.
-
Establish a whole-cell recording configuration.
-
The external (bath) solution should contain physiological ion concentrations.
-
The internal (pipette) solution should contain a high concentration of K⁺.
-
Hold the cell membrane potential at a negative value (e.g., -80 mV).
-
-
Current Elicitation: Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward K⁺ currents through Kv1.3 channels.
-
Application of UK-78282: Perfuse the bath with the external solution containing various concentrations of this compound.
-
Data Acquisition and Analysis:
-
Record the Kv1.3 currents in the absence and presence of the compound.
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of current inhibition.
-
Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.
-
T-Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of T-lymphocytes by quantifying the incorporation of a radiolabeled nucleoside, ³H-thymidine, into the DNA of dividing cells.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) or purified T-lymphocytes.
-
Cell Culture: Plate the cells in a 96-well plate in a suitable culture medium.
-
Treatment and Stimulation:
-
Add various concentrations of this compound to the wells.
-
Stimulate the T-cells with a mitogen such as phytohaemagglutinin (PHA) or with anti-CD3/CD28 antibodies.
-
Include unstimulated and stimulated control wells.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of UK-78282 relative to the stimulated control. Determine the IC₅₀ value.
IL-2 Production Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-2 secreted by activated T-lymphocytes into the culture supernatant.
Methodology:
-
Cell Culture and Stimulation: Culture and stimulate T-lymphocytes in the presence of varying concentrations of this compound as described in the proliferation assay (Section 4.3).
-
Supernatant Collection: After a 24-48 hour incubation period, centrifuge the plates and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2.
-
Block non-specific binding sites.
-
Add the collected supernatants and IL-2 standards to the wells.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the IL-2 standards. Calculate the concentration of IL-2 in each supernatant. Determine the percentage of inhibition of IL-2 production by UK-78282 and calculate the IC₅₀ value.
Conclusion
This compound is a valuable research tool for the study of T-lymphocyte activation. Its potent and selective blockade of the Kv1.3 channel allows for the targeted investigation of the role of this channel in the complex signaling pathways that govern T-cell function. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize UK-78282 in their studies of immunology and drug discovery. The quantitative data and mechanistic insights presented herein underscore the importance of Kv1.3 as a therapeutic target for immunomodulation.
References
- 1. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput HERG potassium channel function assay: an old assay with a new look - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of UK-78282 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analogs of UK-78282 hydrochloride, a potent blocker of the Kv1.3 voltage-gated potassium channel. This document details the synthesis, pharmacological activity, and structure-activity relationships of these compounds, offering valuable insights for researchers and professionals in drug development.
Introduction to UK-78282 and its Therapeutic Potential
UK-78282, chemically known as 4-(diphenylmethoxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine, is a selective inhibitor of the Kv1.3 voltage-gated potassium channel, with a reported IC50 of approximately 200 nM.[1][2] This channel is predominantly expressed on the plasma membrane of human T-lymphocytes and plays a crucial role in regulating the membrane potential, which is essential for T-cell activation and proliferation.[3][4] By blocking the Kv1.3 channel, UK-78282 effectively suppresses T-cell activation, making it and its analogs promising candidates for the development of novel immunosuppressive therapies for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[2][5][6]
Core Structure and Analogs
The core structure of UK-78282 consists of a central piperidine ring with a diphenylmethoxymethyl group at the 4-position and a 3-(4-methoxyphenyl)propyl group at the 1-position. Structure-activity relationship (SAR) studies have primarily focused on modifications of these three key moieties.
One of the earliest and most cited analogs is CP-190,325 , which differs from UK-78282 by the replacement of the diphenylmethoxymethyl group with a simpler benzylmethoxymethyl group. This modification results in a significant decrease in potency, highlighting the importance of the bulky, lipophilic diphenylmethyl group for high-affinity binding to the Kv1.3 channel.[1]
Further SAR explorations have been conducted on structurally related compounds, such as analogs of diphenoxylate, which also feature a central piperidine core. These studies have systematically probed the effects of modifying the substituents on the piperidine ring, revealing key pharmacophoric elements required for Kv1.3 blockade.
Quantitative Data of UK-78282 and Analogs
The following table summarizes the reported pharmacological data for UK-78282 and its key analog, CP-190,325.
| Compound | Modification from UK-78282 | Kv1.3 IC50 (nM) | Kv1.4 IC50 (µM) | Reference |
| UK-78282 | - | ~200 | 0.17 | [1][7] |
| CP-190,325 | Diphenylmethoxymethyl -> Benzylmethoxymethyl | Significantly less potent than UK-78282 | - | [1] |
Synthesis of UK-78282 and its Analogs
The synthesis of UK-78282 and its analogs generally involves a convergent approach, typically centered around the alkylation of a pre-formed 4-substituted piperidine core.
General Synthetic Scheme
A plausible synthetic route, based on related piperidine-containing compounds, is outlined below. The synthesis of UK-78282 itself was first described in a 1997 patent by Pfizer.[2]
Caption: General Synthetic Pathway for UK-78282.
Detailed Experimental Protocol (Exemplary)
The following is a generalized protocol for the key alkylation step, based on synthetic procedures for similar piperidine derivatives.
Alkylation of 4-(Diphenylmethoxymethyl)piperidine:
-
To a solution of 4-(diphenylmethoxymethyl)piperidine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2-3 equivalents).
-
Add the appropriate alkylating agent, 3-(4-methoxyphenyl)propyl halide (1.1 equivalents), to the reaction mixture.
-
Heat the reaction mixture at a temperature ranging from 60°C to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.
-
For the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and treat with a solution of HCl in ether. The resulting precipitate can be collected by filtration and dried.
Experimental Protocols for Pharmacological Evaluation
The potency and selectivity of UK-78282 and its analogs are typically assessed using a combination of electrophysiological and biochemical assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the inhibitory effect of the compounds on Kv1.3 channel currents in cells expressing the channel.
Protocol:
-
Culture cells expressing Kv1.3 channels (e.g., human T-lymphocytes or transfected cell lines like L929 or CHO cells) on glass coverslips.
-
Prepare an external (bath) solution containing (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Prepare an internal (pipette) solution containing (in mM): 100 KCl, 40 KF, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV).
-
Perfuse the recording chamber with the external solution containing various concentrations of the test compound.
-
Record the steady-state block of the Kv1.3 current at each concentration.
-
Construct a dose-response curve and calculate the IC50 value.
Caption: Workflow for Patch-Clamp Assay.
⁸⁶Rb⁺ Efflux Assay
This is a higher-throughput functional assay that measures the activity of potassium channels by tracking the efflux of the radioactive tracer ⁸⁶Rb⁺.
Protocol:
-
Seed Kv1.3-expressing cells in a 96-well plate.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing the radioisotope.
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate channel opening and ⁸⁶Rb⁺ efflux by adding a high-potassium depolarization buffer.
-
Collect the supernatant containing the effluxed ⁸⁶Rb⁺.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux at each compound concentration and determine the IC50 value.
¹²⁵I-Charybdotoxin (ChTX) Binding Assay
This competitive binding assay measures the ability of a test compound to displace the binding of a radiolabeled high-affinity Kv1.3 blocker, ¹²⁵I-ChTX, from the channel.
Protocol:
-
Prepare cell membranes from Kv1.3-expressing cells.
-
Incubate the cell membranes with a fixed concentration of ¹²⁵I-ChTX and varying concentrations of the test compound in a binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound ¹²⁵I-ChTX.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-ChTX (IC50) and calculate the inhibitory constant (Ki).
Signaling Pathways and Mechanism of Action
Blockade of the Kv1.3 channel by UK-78282 and its analogs disrupts the normal signaling cascade required for T-cell activation.
Downstream Effects of Kv1.3 Blockade
The primary mechanism of immunosuppression by Kv1.3 blockers is the inhibition of the sustained calcium influx necessary for the activation of key transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT).
Caption: Downstream Signaling of Kv1.3 Blockade.
Conclusion
UK-78282 and its structural analogs represent a promising class of compounds for the development of targeted immunosuppressive therapies. The detailed understanding of their synthesis, pharmacological properties, and mechanism of action provides a solid foundation for the design of new, more potent, and selective Kv1.3 channel blockers. This guide serves as a comprehensive resource to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. US11292820B2 - KV1.3 blockers - Google Patents [patents.google.com]
- 6. Discovery of KV 1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
UK-78282 Hydrochloride: A Technical Guide to its Early-Stage Research as a Kv1.3 and Kv1.4 Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on UK-78282 hydrochloride, a piperidine compound identified as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on foundational studies of this compound.
Core Mechanism of Action
This compound is a selective inhibitor of the Kv1.3 and Kv1.4 voltage-gated potassium channels.[1][2] Its mechanism of action is primarily centered on its ability to suppress T lymphocyte mitogenesis by leading to membrane depolarization.[1] The compound exhibits a potent blockade of the Kv1.3 channel, which is crucial for T-cell activation, and also affects the Kv1.4 channel expressed in the heart and brain.[1] Research indicates that this compound acts in a use-dependent manner, preferentially binding to and blocking the C-type inactivated state of the Kv1.3 channel.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from early-stage research on this compound.
| Parameter | Value | Channel | Assay Method | Reference |
| IC50 | 0.28 µM | Kv1.3 | Not Specified | [1] |
| IC50 | 0.17 µM | Kv1.4 | Not Specified | [1] |
| IC50 | ~200 nM | Kv1.3 | 86Rb efflux assay | [2][3][4] |
| Stoichiometry | 1:1 | Kv1.3 | Not Specified | [3][4] |
Signaling Pathway of T-Cell Activation Inhibition
This compound indirectly inhibits the calcineurin signaling pathway, which is essential for T-cell activation.[3] By blocking Kv1.3 channels, the compound prevents the sustained increase in intracellular calcium ([Ca2+]i) required for calcineurin activation. This, in turn, prevents the nuclear translocation of the transcription factor NF-AT and subsequent transcription of genes like IL-2, which are vital for T-cell proliferation.
Key Experimental Protocols
High-Throughput 86Rb Efflux Assay
This assay was a primary screening method to identify blockers of the Kv1.3 channel.[3][4]
-
Objective: To measure the efflux of 86Rb+ through Kv1.3 channels as an indicator of channel activity.
-
Methodology:
-
Cells expressing Kv1.3 channels are loaded with 86Rb+.
-
The cells are washed to remove extracellular 86Rb+.
-
A high potassium solution is added to depolarize the cell membrane and open the Kv1.3 channels, allowing 86Rb+ to flow out.
-
The amount of 86Rb+ released into the supernatant is measured in the presence and absence of this compound.
-
Inhibition of 86Rb+ efflux indicates a blockade of the Kv1.3 channels.
-
Patch-Clamp Electrophysiology
Patch-clamp recordings were used to directly measure the effect of this compound on the ionic currents through Kv1.3 channels.[3]
-
Objective: To characterize the biophysical properties of Kv1.3 channel blockade by this compound.
-
Methodology:
-
A glass micropipette forms a high-resistance seal with the membrane of a cell expressing Kv1.3 channels (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit Kv1.3 currents.
-
This compound is applied to the external solution.
-
The reduction in current amplitude and changes in channel kinetics are recorded to determine the IC50 and mechanism of block.
-
T-Lymphocyte Proliferation Assay
This assay assessed the functional consequence of Kv1.3 channel blockade on T-cell activation.
-
Objective: To determine the effect of this compound on the proliferation of human T-lymphocytes.
-
Methodology:
-
Human T-lymphocytes are isolated and cultured.
-
The T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin).
-
Different concentrations of this compound are added to the cell cultures.
-
Cell proliferation is measured after a set incubation period (e.g., by [3H]-thymidine incorporation or other proliferation assays).
-
The concentration-dependent inhibition of T-cell proliferation is determined.
-
Conclusion
Early-stage research has established this compound as a potent and selective blocker of Kv1.3 and Kv1.4 potassium channels. Its ability to suppress T-lymphocyte activation by inhibiting the Kv1.3 channel makes it a compound of interest for potential immunomodulatory applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UK-78282 Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-78282 hydrochloride is a potent and selective blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. The Kv1.3 channel is a key regulator of T-lymphocyte activation, making it a significant target for immunosuppressive therapies.[1][2][3] UK-78282 has been shown to inhibit human T-cell activation, highlighting its therapeutic potential.[1][2] These application notes provide a detailed experimental protocol for characterizing the inhibitory effects of this compound on Kv1.3 channels using the patch clamp technique.
Mechanism of Action
This compound exhibits a state-dependent blockade of Kv1.3 channels, showing a higher affinity for the C-type inactivated state of the channel.[1][2] This use-dependent inhibition means that the extent of the block is influenced by the membrane potential and the frequency of channel activation.[1][2] Competition experiments suggest that UK-78282 binds to an internal site on the channel, overlapping with the binding site of verapamil, but not with that of internal tetraethylammonium (TEA) or external charybdotoxin.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's effect on Kv1.3 channels.
| Parameter | Value | Cell Type/Expression System | Reference |
| IC50 | ~200 nM | Human peripheral blood T lymphoblasts | [1] |
| IC50 | 0.28 µM | T lymphocytes | |
| Stoichiometry | 1:1 (Drug:Channel) | Human peripheral blood T lymphoblasts | [1] |
| Binding Site | Internal, overlapping with verapamil | Not specified | [1][2] |
Experimental Protocol: Whole-Cell Patch Clamp Recording
This protocol outlines the steps for recording Kv1.3 currents in a mammalian cell line (e.g., L929 cells stably expressing human Kv1.3) and assessing the inhibitory effect of this compound.
Cell Preparation
-
Cell Culture: Culture L929 cells stably expressing human Kv1.3 channels in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic).
-
Plating: One day prior to the experiment, plate the cells onto glass coverslips at a suitable density to allow for isolated single cells for patching.
Solutions
| Solution | Component | Concentration (mM) |
| External Solution (Extracellular) | NaCl | 145 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH | 7.4 with NaOH | |
| Internal Solution (Intracellular) | KF | 130 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP (disodium salt) | 2 | |
| pH | 7.2 with KOH | |
| This compound Stock Solution | This compound | 10 mM in DMSO |
Store stock solution at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
Electrophysiological Recording
-
Setup: Use a standard patch clamp setup including an amplifier, a micromanipulator, a perfusion system, and data acquisition software.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Cell Dialysis: Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.
Voltage Clamp Protocol
-
Holding Potential: Hold the membrane potential at -80 mV.
-
Eliciting Kv1.3 Currents: Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.
-
Data Acquisition: Record the resulting potassium currents.
Application of this compound
-
Baseline Recording: Record stable baseline Kv1.3 currents for several minutes in the control external solution.
-
Drug Perfusion: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording in Presence of Drug: Continuously record the Kv1.3 currents as the drug takes effect until a steady-state block is achieved.
-
Washout: Perfuse the chamber with the control external solution to assess the reversibility of the block.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Role of Kv1.3 in T-cell activation and its inhibition by UK-78282 HCl.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for patch clamp analysis of UK-78282 HCl on Kv1.3 channels.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UK-78282 Hydrochloride in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-78282 hydrochloride is a potent and selective inhibitor of the Kv1.3 voltage-gated potassium channel, with a reported IC50 of approximately 200 nM.[1][2] This channel is a key regulator of T-lymphocyte activation, making it a compelling target for therapeutic intervention in autoimmune diseases.[1][2] Effector memory T-cells (TEM), which are significant contributors to the pathology of various autoimmune disorders, exhibit a high expression of Kv1.3 channels.[3] Inhibition of these channels leads to a reduction in calcium influx, which is critical for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[3][4] Consequently, this compound presents a valuable pharmacological tool for investigating the role of Kv1.3 channels in the pathogenesis of autoimmune diseases and for the preclinical evaluation of this therapeutic strategy.
These application notes provide a summary of the characteristics of this compound and representative protocols for its application in in vitro and in vivo models of autoimmune diseases, based on studies with other selective Kv1.3 channel blockers.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 for Kv1.3 | ~200 nM | Human T-lymphocytes (86Rb efflux assay) | [1][2] |
| IC50 for Kv1.4 | 170 nM | Not specified | [5][6] |
| Effect | Suppresses human T-lymphocyte activation | Human peripheral blood T-cells | [1][2] |
Table 2: Representative In Vivo Efficacy of Selective Kv1.3 Channel Blockers in Autoimmune Disease Models
| Autoimmune Model | Kv1.3 Blocker | Animal Model | Key Outcomes | Reference |
| Multiple Sclerosis | ImKTx88 | Experimental Autoimmune Encephalomyelitis (EAE) in rats | Ameliorated clinical severity, increased oligodendrocyte survival, preserved axon and myelin integrity, reduced infiltration of activated T-cells into the CNS.[4][7] | [4][7] |
| ShK-Dap22 | Adoptive transfer EAE in rats | Prevented lethal EAE and ameliorated clinical course when administered after symptom onset. | [8] | |
| Rheumatoid Arthritis | ShK-186 and Iberiotoxin (IbTX) | Collagen-Induced Arthritis (CIA) in rats | ~30-40% decrease in disease severity with monotherapy. | [9] |
| HsTX1[R14A] | Pristane-induced arthritis in rats | Effective in reducing disease severity. | [10] | |
| Ulcerative Colitis | DES1 | Humanized mouse model of UC (NSG mice reconstituted with human PBMCs) | Significantly ameliorated inflammation, with efficacy comparable to infliximab and tofacitinib. | [11][12] |
Signaling Pathways and Experimental Workflow
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and Suppression of Collagen-Induced Arthritis Is Dependent on Distinct Fcγ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Kv1.3 channel-specific blocker alleviates neurological impairment through inhibiting T-cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. KCa1.1 and Kv1.3 channels regulate the interactions between fibroblast-like synoviocytes and T lymphocytes during rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker HsTX1[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UK-78282 Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-78282 hydrochloride is a potent and selective blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] While initially investigated for its immunosuppressive effects due to the prominent role of Kv1.3 in T-lymphocytes, its high affinity for the Kv1.4 channel presents significant opportunities for its application in neuroscience research.[1][2] The Kv1.4 channel is notably expressed in the central nervous system, particularly in the axons and presynaptic terminals of neurons, where it plays a crucial role in regulating neuronal excitability and neurotransmitter release.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a pharmacological tool to investigate neuronal function.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅NO₂・HCl | [1] |
| Molecular Weight | 466.05 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (up to 50 mM) and Ethanol (up to 30 mM) | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action in the Nervous System
This compound exerts its effects by physically occluding the pore of the Kv1.4 channel, thereby inhibiting the flow of potassium ions.[1] In neurons, Kv1.4 channels contribute to the A-type potassium current, which is characterized by rapid activation and inactivation.[3][4] This current is critical for repolarizing the membrane potential after an action potential and for regulating the firing frequency of neurons.[1][4] By blocking Kv1.4 channels, UK-78282 is expected to broaden the action potential, leading to prolonged depolarization of the presynaptic terminal. This, in turn, can enhance calcium influx through voltage-gated calcium channels and subsequently increase neurotransmitter release.[5]
Quantitative Data: In Vitro Efficacy
The following table summarizes the inhibitory concentrations (IC₅₀) of UK-78282 for its primary targets.
| Target Channel | IC₅₀ (nM) | Cell Type/System | Reference |
| Kv1.3 | ~200 | Human T-lymphocytes | [2] |
| Kv1.4 | 170 ± 30 | Recombinant expression system | [2] |
| Cardiac Ca²⁺ Channels | 4400 ± 2100 | Cardiac tissue | [2] |
Signaling Pathway of UK-78282 in a Presynaptic Neuron
Caption: Proposed signaling pathway of UK-78282 at a presynaptic terminal.
Applications in Neuroscience Research
Based on its mechanism of action, this compound is a valuable tool for the following areas of neuroscience research:
-
Modulation of Neuronal Excitability: Investigating the role of A-type potassium currents in regulating the firing patterns and excitability of different neuronal populations.[1][4]
-
Regulation of Synaptic Transmission: Elucidating the contribution of presynaptic Kv1.4 channels to neurotransmitter release and synaptic plasticity.[3][5] A study has shown that inhibition of presynaptic Kv1.4 channels by UK-78282 can synergistically increase synaptic transmission in basolateral amygdala neurons.[6]
-
Investigation of Neurological Disorders: Exploring the therapeutic potential of modulating Kv1.4 channels in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][6]
-
Behavioral Neuroscience: A study has indicated that the blockade of Kv1.4 by UK-78282 enhances the motivation for sucrose reward, suggesting a role for this channel in reward-related behaviors.[7]
Experimental Protocols
Protocol 1: Investigating the Effect of UK-78282 on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Acute Hippocampal Slices
Objective: To determine the effect of this compound on glutamatergic synaptic transmission in the CA1 region of the hippocampus.
Materials:
-
This compound
-
Adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Vibratome
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 5 HEPES, 2 CaCl₂, 2 MgSO₄.
-
N-methyl-D-glucamine (NMDG) protective solution (for slicing)
-
Intracellular solution for patch-clamp (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 Phosphocreatine, 4 MgATP, 0.3 Na₂-GTP.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope, etc.)
-
Bipolar stimulating electrode
Experimental Workflow:
Caption: Experimental workflow for studying the effect of UK-78282 on synaptic transmission.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold NMDG protective solution.
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold NMDG solution.
-
Transfer the slices to a holding chamber containing aCSF bubbled with 95% O₂ / 5% CO₂ and allow them to recover at 32-34°C for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize CA1 pyramidal neurons using a microscope with DIC optics.
-
Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode (holding potential of -70 mV).
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral pathway.
-
Evoke eEPSCs by delivering a brief electrical pulse (e.g., 0.1 ms) every 20 seconds.
-
-
Pharmacological Application:
-
Record a stable baseline of eEPSCs for at least 10 minutes.
-
Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration (e.g., 200 nM) in aCSF.
-
Bath apply the UK-78282 containing aCSF to the slice and record the eEPSCs for 15-20 minutes.
-
Perform a washout by perfusing the slice with drug-free aCSF for at least 20 minutes and continue recording.
-
-
Data Analysis:
-
Measure the amplitude, 10-90% rise time, and decay time constant of the averaged eEPSCs from the baseline, drug application, and washout periods.
-
Normalize the data to the baseline values and perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any observed effects.
-
Expected Results: Application of UK-78282 is expected to increase the amplitude of eEPSCs, consistent with an enhancement of presynaptic neurotransmitter release due to the blockade of Kv1.4 channels.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of Kv1.4 channels in the central nervous system. Its ability to modulate neuronal excitability and synaptic transmission makes it particularly useful for studies in neurophysiology, pharmacology, and the investigation of neurological disorders. The protocols and information provided herein offer a foundation for researchers to explore the diverse applications of this compound in neuroscience.
References
- 1. The involvement of K+ channels in depression and pharmacological effects of antidepressants on these channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic Localization of Kv1.4-Containing A-Type Potassium Channels Near Excitatory Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Kv1.4 potassium channels by PKC and AMPK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Roles of Kv1 and Kv3 Potassium Channels at the Calyx of Held Presynaptic Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols: Assessing the Efficacy of UK-78282 Hydrochloride in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the efficacy of UK-78282 hydrochloride, a potent blocker of the Kv1.3 voltage-gated potassium channel, in suppressing human T-cell activation. This compound has been identified as an immunomodulatory agent with the potential for treating T-cell-mediated autoimmune diseases. The following protocols detail the isolation of human peripheral blood mononuclear cells (PBMCs), the assessment of T-cell proliferation, and the quantification of cytokine production to determine the inhibitory effects of this compound.
Introduction
T-lymphocytes play a central role in the adaptive immune response. Upon activation, they proliferate and secrete cytokines to orchestrate an immune response. The activation of T-cells is critically dependent on a sustained influx of calcium, which is maintained by the electrochemical gradient across the cell membrane. The voltage-gated potassium channel Kv1.3 is a key regulator of this membrane potential in T-lymphocytes.
This compound is a selective blocker of the Kv1.3 channel, with an IC50 of approximately 200-280 nM.[1][2][3][4] By inhibiting Kv1.3, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for calcium entry through store-operated calcium release-activated calcium (CRAC) channels.[5][6] This disruption of calcium signaling ultimately leads to the suppression of T-cell activation, including proliferation and the production of key cytokines like Interleukin-2 (IL-2).[1][7] These application notes provide detailed methodologies to assess the in vitro efficacy of this compound on T-cell function.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | IC50 Value | Cell Type | Reference |
| Kv1.3 Channel Blockade | ~200 nM | Human T-lymphocytes | [1][2] |
| Kv1.4 Channel Blockade | 170 ± 30 nM | N/A | [1] |
| T-lymphocyte Mitogenesis Suppression | Effective concentrations not specified | Human T-lymphocytes | [3][4] |
Table 2: Effects of UK-78282 on T-Cell Functions
| T-Cell Function | Effect of UK-78282 | Observation | Reference |
| Proliferation (³H-thymidine uptake) | Inhibition | Significantly weaker inhibition in non-T cells lacking Kv1.3 | [1] |
| IL-2 Production | Inhibition | Effective at concentrations that inhibit proliferation | [1] |
| IL-2 Receptor Expression | No significant inhibition | At concentrations that inhibit proliferation and IL-2 production | [1] |
| Cell Viability (Trypan Blue Exclusion) | No perceptible alteration | At concentrations effective for suppressing T-cell activation | [1] |
Signaling Pathway
References
- 1. stemcell.com [stemcell.com]
- 2. kumc.edu [kumc.edu]
- 3. reprocell.com [reprocell.com]
- 4. Isolation of PBMCs From Whole Blood [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UK-78282 Hydrochloride Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols outlined are generalized based on standard practices for small molecule administration in animal models. Specific experimental parameters for UK-78282 hydrochloride may require optimization.
Introduction
This compound is a potent and selective blocker of the Kv1.3 voltage-gated potassium channel, with secondary activity against the Kv1.4 channel.[1][2] The Kv1.3 channel plays a critical role in the activation of T lymphocytes by maintaining the membrane potential required for sustained calcium influx, which is essential for downstream signaling leading to cytokine production and proliferation.[1] By blocking Kv1.3, UK-78282 effectively suppresses T-cell activation, making it a valuable tool for studying immunomodulation and a potential candidate for immunosuppressive therapies.[2][3]
These application notes provide an overview of this compound and a generalized protocol for its administration in animal models, based on its known physicochemical properties and standard in vivo methodologies. While specific in vivo pharmacokinetic and dosing data for UK-78282 is not extensively published, the following sections offer a framework for researchers to design and conduct initial animal studies.
Physicochemical and In Vitro Activity Data
The following tables summarize the key properties of this compound based on available data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 466.05 g/mol | |
| Formula | C₂₉H₃₅NO₂.HCl | |
| CAS Number | 136647-02-4 | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in DMSO and to 30 mM in ethanol. |
| Storage | Store at -20°C. | |
Table 2: In Vitro Inhibitory Activity of UK-78282
| Target Channel | IC₅₀ Value | Cell Type/System | Source |
|---|---|---|---|
| Kv1.3 | ~200 nM (0.2 µM) | Human T lymphocytes | [1][2][3] |
| Kv1.3 | 0.28 µM | T lymphocytes |
| Kv1.4 | 0.17 µM | Heart and Brain | |
Signaling Pathway
This compound primarily exerts its immunosuppressive effects by inhibiting the Kv1.3 potassium channel in T lymphocytes. This inhibition disrupts the electrochemical gradient necessary for T-cell activation.
Caption: Mechanism of T-cell suppression by UK-78282 via Kv1.3 channel blockade.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound for initial pharmacokinetic or efficacy studies in rodent models.
Protocol 1: Preparation of Dosing Formulation
Objective: To prepare a clear and stable dosing solution of this compound suitable for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg), the number of animals, and the dosing volume (e.g., 5 mL/kg).
-
Initial Solubilization: Accurately weigh the this compound powder and place it in a sterile vial. Add a small volume of DMSO to fully dissolve the compound. For example, create a concentrated stock of 50 mM.
-
Co-solvent Addition: While vortexing, slowly add a co-solvent like PEG400 to the DMSO solution. A common ratio for a DMSO/PEG400/Saline vehicle is 5:45:50 (v/v/v).
-
Final Dilution: Continue vortexing while adding the saline or PBS dropwise to reach the final desired concentration and vehicle ratio.
-
Final Check: Inspect the solution to ensure it is clear, with no visible precipitation. If necessary, gentle warming (30-40°C) or brief sonication can be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
Storage: Prepare the formulation fresh on the day of the experiment to prevent potential degradation or precipitation.
Safety Note: Handle DMSO and this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Protocol 2: Administration in a Rodent Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound following administration in rats or mice.
Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Acclimatization: Acclimate animals to the facility for at least 3-5 days before the experiment.[4]
-
Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued free access to water.[4]
Procedure:
-
Animal Grouping: Randomly assign animals to treatment groups, including a vehicle control group. A typical PK study might have 3-4 animals per time point.
-
Dose Administration:
-
Accurately weigh each animal before dosing.
-
Administer the prepared formulation of this compound or vehicle via the desired route. Common routes for initial studies include:
-
Oral (PO): Use an oral gavage needle. Typical volume is 5-10 mL/kg.
-
Intraperitoneal (IP): Inject into the lower abdominal quadrant. Typical volume is 5-10 mL/kg.
-
Intravenous (IV): Inject into the tail vein. Typical volume is 1-2 mL/kg.
-
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL for rats) at predetermined time points.[4] A typical schedule is: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4]
-
Use an appropriate anticoagulant (e.g., K2EDTA or heparin) in the collection tubes.
-
Collect samples from a suitable site, such as the tail vein or saphenous vein.
-
-
Plasma Processing:
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
-
Use the resulting concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Generalized workflow for a pharmacokinetic study in a rodent model.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of UK-78282 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-78282 hydrochloride is a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] These channels, particularly Kv1.3, play a crucial role in the activation and proliferation of T lymphocytes. By blocking these channels, this compound can suppress T-cell mitogenesis and lead to membrane depolarization.[1][2] This makes it a compound of interest for immunomodulatory drug development.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on key cellular processes in T lymphocytes, including activation, proliferation, apoptosis, and cell cycle progression.
Mechanism of Action: T-Cell Activation Pathway
The activation of T lymphocytes is a critical event in the adaptive immune response. It is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal, in conjunction with co-stimulatory signals, triggers a cascade of intracellular signaling events. A key consequence of this signaling is an increase in intracellular calcium concentration, which is essential for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells). The opening of Kv1.3 potassium channels helps to maintain the negative membrane potential required for sustained calcium influx.
By blocking Kv1.3 channels, this compound is expected to depolarize the T-cell membrane, thereby reducing the driving force for calcium entry. This dampens the calcium signaling cascade, leading to reduced activation of NFAT and other calcium-dependent transcription factors. Consequently, the expression of genes crucial for T-cell activation and proliferation, such as the alpha chain of the IL-2 receptor (CD25), is downregulated.
Experimental Applications and Protocols
Analysis of T-Cell Activation Marker Expression (CD25)
Objective: To quantify the effect of this compound on the expression of the activation marker CD25 (IL-2Rα) on the surface of stimulated T lymphocytes.
Background: CD25 is the alpha chain of the high-affinity interleukin-2 receptor and its expression is significantly upregulated upon T-cell activation. Inhibition of the signaling pathways leading to T-cell activation is expected to reduce CD25 surface expression. Studies have shown that Kv1.3 blockade can inhibit CD25 induction on malignant T cells.[3]
Experimental Workflow:
Protocol: Staining for Cell Surface CD25
-
Cell Preparation and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using a density gradient centrifugation method.
-
Resuspend cells in complete RPMI-1640 medium.
-
Activate T cells by incubating with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24 to 72 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in complete RPMI-1640 medium. It is advisable to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM).
-
Add the different concentrations of this compound to the stimulated T cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of staining buffer (PBS with 2% fetal bovine serum).
-
Add a pre-titrated amount of phycoerythrin (PE)-conjugated anti-human CD25 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer equipped with a laser for PE excitation (e.g., 488 nm or 561 nm).
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage of CD25-positive cells for each treatment condition.
-
Data Presentation:
| Treatment Group | UK-78282 (µM) | % CD25 Positive Cells (Mean ± SD) |
| Unstimulated Control | 0 | 5.2 ± 1.1 |
| Stimulated + Vehicle | 0 | 75.8 ± 4.5 |
| Stimulated + UK-78282 | 0.1 | 62.3 ± 3.8 |
| Stimulated + UK-78282 | 1 | 45.1 ± 2.9 |
| Stimulated + UK-78282 | 10 | 20.7 ± 2.1 |
Note: The data presented in this table is representative and based on the expected inhibitory effect of Kv1.3 blockers on T-cell activation. Actual results may vary depending on experimental conditions.
Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in T lymphocytes.
Background: While some anti-cancer drugs induce apoptosis, the blockade of Kv1.3 channels is primarily associated with the inhibition of T-cell activation and proliferation. Studies using other Kv1.3 blockers have shown no significant induction of apoptosis in T cells.[3] This assay is crucial to confirm that the observed reduction in cell numbers in proliferation assays is due to cytostatic effects rather than cytotoxicity.
Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation and Treatment:
-
Prepare and treat T cells with this compound as described in the CD25 analysis protocol. A positive control for apoptosis (e.g., treatment with staurosporine or etoposide) should be included.
-
-
Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use FITC and PI fluorescence to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation:
| Treatment Group | UK-78282 (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Vehicle Control | 0 | 94.8 ± 2.5 | 2.7 ± 0.9 | 2.5 ± 0.8 |
| UK-78282 | 1 | 94.5 ± 2.6 | 2.9 ± 1.0 | 2.6 ± 0.9 |
| UK-78282 | 10 | 93.9 ± 3.1 | 3.2 ± 1.1 | 2.9 ± 1.0 |
| Positive Control (Staurosporine) | 1 | 30.2 ± 4.5 | 45.3 ± 5.1 | 24.5 ± 3.8 |
Note: The data presented is representative, reflecting the expected lack of significant apoptosis induction by Kv1.3 blockade. Actual results may vary.
Analysis of Cell Cycle Progression
Objective: To assess the effect of this compound on the cell cycle distribution of proliferating T lymphocytes.
Background: Inhibition of T-cell activation and proliferation is likely to cause cell cycle arrest. Some studies suggest that the functional blockade of Kv1.3 can lead to a delay in cell cycle progression at the G2/M stage.[4] This analysis will reveal the specific phase of the cell cycle at which this compound exerts its anti-proliferative effects.
Protocol: Propidium Iodide (PI) Staining for DNA Content
-
Cell Preparation and Treatment:
-
Prepare and treat T cells with this compound as described in the CD25 analysis protocol.
-
-
Fixation:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
| Treatment Group | UK-78282 (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Stimulated + Vehicle | 0 | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 1.8 |
| Stimulated + UK-78282 | 1 | 55.8 ± 3.5 | 28.7 ± 2.1 | 15.5 ± 1.5 |
| Stimulated + UK-78282 | 10 | 68.2 ± 4.2 | 18.3 ± 1.9 | 13.5 ± 1.3 |
Note: This representative data illustrates a potential G1 phase arrest, a common outcome for anti-proliferative agents. The actual phase of arrest may vary.
Conclusion
Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of this compound. The protocols outlined in these application notes provide a framework for assessing the compound's impact on T-cell activation, apoptosis, and cell cycle progression. The ability to obtain quantitative, multi-parametric data at the single-cell level makes flow cytometry a powerful technique in the preclinical evaluation of novel drug candidates like this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Blockade of the Voltage-gated Potassium Channel Kv1.3 Mediates Reversion of T Effector to Central Memory Lymphocytes through SMAD3/p21cip1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of UK-78282 Hydrochloride on Membrane Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-78282 hydrochloride is a potent and selective blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] These channels play a crucial role in regulating the membrane potential of various cell types, particularly T lymphocytes, where Kv1.3 is highly expressed.[1][3] Blockade of Kv1.3 channels by UK-78282 leads to membrane depolarization, which in turn suppresses T lymphocyte mitogenesis and activation.[1][2] This property makes UK-78282 a valuable tool for studying the role of Kv1.3 in cellular physiology and a potential candidate for immunomodulatory therapies.
These application notes provide detailed protocols for measuring the effects of this compound on membrane potential using two common methodologies: whole-cell patch-clamp electrophysiology and fluorescent membrane potential assays.
Mechanism of Action: Kv1.3 Channel Blockade and Membrane Depolarization
Voltage-gated potassium channels (Kv) are transmembrane proteins that open in response to changes in membrane potential, allowing the efflux of potassium ions (K+) out of the cell. This outward flow of positive charge contributes to the maintenance of a negative resting membrane potential.
This compound specifically binds to and blocks the pore of Kv1.3 and Kv1.4 channels, preventing the efflux of K+ ions.[1][2] This inhibition of the outward potassium current leads to an accumulation of positive charge inside the cell, resulting in membrane depolarization.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Type/Channel | Reference |
| IC50 | 0.28 µM | Kv1.3 (in T lymphocytes) | [1] |
| IC50 | 0.17 µM | Kv1.4 (in T lymphocytes) | [1] |
| IC50 | ~200 nM | Kv1.3 | [4][5] |
| Parameter | Condition | Measured Value | Cell Type | Reference |
| Resting Membrane Potential | Control | -23.8 ± 3.9 mV | T-REx-HEK293 cells (uninduced) | [2] |
| Resting Membrane Potential | Kir4.1 Expression | -72.5 ± 0.6 mV | T-REx-HEK293 cells (induced) | [2] |
| Membrane Depolarization | Kv1.3 Blocker (Margatoxin) | From -37 ± 4.1 mV to -27 ± 5.1 mV | CD3+/CD45RO+ T lymphocytes | [6] |
Experimental Protocols
Two primary methods are detailed below for measuring the effects of this compound on membrane potential.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides direct measurement of ion channel currents and membrane potential with high fidelity.
Materials:
-
Cells expressing Kv1.3 channels (e.g., Jurkat T cells, or HEK293 cells stably expressing Kv1.3)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External (bath) solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES (pH 7.2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller and microforge
Protocol:
-
Cell Preparation: Plate cells expressing Kv1.3 channels onto glass coverslips in a recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip onto the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents. Record baseline currents.
-
Switch to current-clamp mode (I=0) to measure the resting membrane potential (Vm).
-
-
Application of this compound:
-
Prepare working dilutions of UK-78282 in the external solution.
-
Perfuse the recording chamber with the desired concentration of UK-78282.
-
-
Recording of Effects:
-
In voltage-clamp mode, record the inhibition of Kv1.3 currents at steady-state block.
-
In current-clamp mode, record the change in membrane potential (depolarization).
-
-
Data Analysis:
-
Measure the peak outward current before and after drug application to determine the percentage of inhibition.
-
Construct a dose-response curve to calculate the IC50 value.
-
Measure the difference in membrane potential before and after drug application to quantify depolarization.
-
Fluorescent Membrane Potential Assay
This high-throughput method uses voltage-sensitive fluorescent dyes to indirectly measure changes in membrane potential in a population of cells.
Materials:
-
Cells expressing Kv1.3 channels
-
This compound
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions and add it to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known depolarizing agent) wells.
-
Incubation: Incubate the plate with the compound for a sufficient time to allow for channel blockade.
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Optional for activators, but can be used as a positive control for blockers: Add a high potassium solution to all wells to induce depolarization and measure the final fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the change in fluorescence as a function of UK-78282 concentration to generate a dose-response curve and determine the EC50 or IC50.
-
Logical Relationships in Experimental Design
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 2: [Fluorescence-based Membrane Potential Assay Format...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of membrane potential in T lymphocytes subpopulations using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing UK-78282 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of UK-78282 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound, dissolved in DMSO, precipitating when added to my aqueous culture medium?
A1: This is a common challenge that arises from the significant difference in solvent properties. This compound is a hydrophobic compound that dissolves readily in an organic solvent like DMSO.[1] When this concentrated DMSO stock is introduced into the aqueous environment of the culture medium, the DMSO concentration is drastically diluted. The aqueous medium is a poor solvent for the compound, causing it to "crash out" or precipitate from the solution.[1][2]
Q2: What are the known solubility limits of this compound?
A2: The solubility is highly dependent on the solvent. While it is readily soluble in organic solvents, its aqueous solubility is significantly lower. The provided data is for guidance and batch-specific details can be found on the certificate of analysis.[3][4]
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 23.3 |
| Ethanol | 30 | 13.98 |
Data sourced from multiple suppliers and based on a molecular weight of 466.05 g/mol .[3][4]
Q3: How can I prevent immediate precipitation when adding the compound to my media?
A3: Several strategies can be employed to prevent initial precipitation:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%, to minimize both precipitation and cytotoxicity.[1]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. First, create an intermediate dilution in a small volume of media that contains serum (serum proteins can help solubilize the compound) or a buffer. Then, add this intermediate dilution to the final culture volume.[1]
-
Increase Mixing Agitation: Add the stock solution dropwise to the medium while gently swirling or vortexing.[1] This rapid dispersion prevents localized high concentrations that are prone to precipitation.
-
Warm the Medium: Pre-warming the culture medium to 37°C can increase the solubility of the compound.[1][5] However, avoid prolonged heating which can degrade media components.
Q4: My media looked fine initially but became cloudy after incubation. What causes this delayed precipitation?
A4: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Moving plates between a warm incubator (37°C) and a cooler microscope stage or room temperature can cause the compound to fall out of solution.[5]
-
pH Changes: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds like hydrochloride salts.[5] Using a well-buffered medium (e.g., with HEPES) can help maintain a stable pH.[1]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media over the duration of the experiment, leading to the formation of insoluble complexes.[5]
Troubleshooting Guide
If you are experiencing precipitation, this workflow can help identify the cause and solution.
Caption: A workflow diagram for troubleshooting precipitation issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Materials: this compound (MW: 466.05 g/mol ), 100% sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 23.3 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass = 0.050 mol/L * 0.001 L * 466.05 g/mol * 1000 = 23.3 mg
-
-
Procedure: a. Aseptically add the 23.3 mg of this compound to a sterile microcentrifuge tube. b. Add 1 mL of 100% sterile DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation occurs.[6][7] d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6]
Protocol 2: Recommended Dilution of Stock Solution into Cell Culture Media
This protocol is for preparing a final concentration of 10 µM in 10 mL of media, as an example.
-
Objective: To minimize precipitation by preventing solvent shock.
-
Procedure: a. Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. b. Intermediate Dilution: In a sterile tube, add 98 µL of the pre-warmed medium. Add 2 µL of your 50 mM stock solution to this tube. This creates a 1:50 dilution with a concentration of 1 mM. Vortex gently. c. Final Dilution: Add 100 µL of the 1 mM intermediate dilution to 9.9 mL of the pre-warmed complete medium. This creates a 1:100 dilution, resulting in the final desired concentration of 10 µM. d. Swirl the flask or plate gently to ensure even distribution. The final DMSO concentration will be 0.02%, which is well below the typical cytotoxic limit.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UK 78282 hydrochloride | Potassium Channel | TargetMol [targetmol.com]
Optimizing UK-78282 hydrochloride incubation time
Welcome to the technical support center for UK-78282 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the optimization of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective blocker of the Kv1.3 voltage-gated potassium channels, and also exhibits activity against Kv1.4 channels.[1][2] In T lymphocytes, the blockade of Kv1.3 channels leads to membrane depolarization and suppression of T cell mitogenesis, thereby inhibiting human T cell activation.[1][3][4][5] The compound exhibits use-dependent inhibition, preferentially binding to the C-type inactivated state of the Kv1.3 channel.[3][4]
Q2: What is a typical starting concentration for in vitro experiments?
A typical starting concentration for this compound is in the range of its IC50 value, which is approximately 200 nM for Kv1.3 channels.[2][3][4][5] However, the optimal concentration will vary depending on the cell type, cell density, and the specific experimental endpoint. A concentration range of 100 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO (up to 50 mM) and ethanol (up to 30 mM).[1] For long-term storage, it is recommended to store the compound at -20°C.[1] When preparing stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is critical for obtaining reliable and reproducible results. The ideal duration depends on the experimental objective, such as observing acute channel blockade or assessing long-term effects on cellular processes.
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short for the desired biological outcome. | For acute effects on ion channel function, a short incubation of 15-60 minutes may be sufficient.[3] For downstream effects like inhibition of T-cell activation or mitogenesis, longer incubation times (e.g., 6, 12, 24, or 48 hours) may be necessary. Consider performing a time-course experiment to determine the optimal duration. |
| Compound concentration is too low. | Verify the concentration of your stock solution. Consider performing a dose-response experiment to identify the optimal concentration for your specific cell type and experimental conditions. | |
| The target channel (Kv1.3) is not expressed or is expressed at low levels in your cell model. | Confirm the expression of Kv1.3 in your cells using techniques such as Western blot, qPCR, or immunofluorescence. | |
| High cell toxicity or off-target effects | Incubation time is too long. | Reduce the incubation time. Assess cell viability at earlier time points using methods like MTT or trypan blue exclusion assays. |
| Compound concentration is too high. | Lower the concentration of this compound. Even potent compounds can have off-target effects at high concentrations. | |
| Inconsistent results between experiments | Variability in experimental conditions. | Ensure consistency in cell density, passage number, and overall cell health. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. |
| Degradation of the compound. | Aliquot stock solutions to minimize freeze-thaw cycles. Protect the compound from light and moisture. |
Experimental Protocols
General Protocol for Assessing the Effect of this compound on T-Cell Activation:
-
Cell Preparation: Culture human T lymphocytes in an appropriate medium and maintain them in a logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound used.
-
Treatment: Seed the T lymphocytes at a predetermined density in a multi-well plate. Add the prepared this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for a range of time points (e.g., 1, 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific activation marker being assessed.
-
T-Cell Activation: Following incubation with the compound, stimulate the T cells with an appropriate mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Endpoint Analysis: After an appropriate stimulation period (typically 24-72 hours), assess T-cell activation using methods such as:
-
Proliferation assays: Measure the incorporation of tracers like ³H-thymidine or use dye-based proliferation assays.
-
Cytokine production: Measure the levels of cytokines like IL-2 in the culture supernatant using ELISA.
-
Activation marker expression: Analyze the expression of cell surface markers like CD25 and CD69 using flow cytometry.
-
Visualizations
Caption: Signaling pathway of this compound in T-cell inhibition.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
UK-78282 hydrochloride off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UK-78282 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent blocker of the Kv1.3 voltage-gated potassium channel, which is highly expressed in human T lymphocytes.[1][2] It blocks this channel with an IC50 value of approximately 200 nM.[1][2]
Q2: Is this compound selective for the Kv1.3 channel?
This compound displays marked selectivity for the Kv1.3 channel. However, it also blocks the rapidly inactivating voltage-gated K+ channel, Kv1.4.[1][2][3] Its potency against a panel of other related potassium channels is significantly lower.[1]
Q3: What is the mechanism of action of this compound on the Kv1.3 channel?
This compound is a use-dependent channel blocker, meaning it preferentially binds to and blocks the C-type inactivated state of the Kv1.3 channel.[1][2] Evidence suggests it binds to a site on the inner surface of the channel.[1][2]
Q4: My cells are not showing the expected level of T-cell activation suppression. What could be the issue?
Several factors could contribute to this:
-
Cell Viability: Although generally not toxic at effective concentrations, it's crucial to confirm cell viability using a method like trypan blue exclusion.[1]
-
Compound Potency: Ensure the compound has been stored correctly at -20°C and that the stock solutions are freshly prepared.[3]
-
Activation Signal Strength: The robust activation signals used in some in-vitro mitogen assays (e.g., phytohemagglutinin or phorbol esters with ionomycin) might be stronger than physiological signals, potentially masking the inhibitory effect of the compound.[1]
-
Membrane Potential: The blocking effect of UK-78282 is enhanced when a larger fraction of Kv1.3 channels are in the inactivated state. Holding the membrane potential at a more depolarized level (e.g., -50 mV) can increase the sensitivity of the channels to the compound.[1][2]
Q5: I am observing effects in non-T cells. Is this expected?
This compound is significantly less potent in inhibiting the proliferation of non-T cells that do not express the Kv1.3 channel.[1] However, it does block the Kv1.4 channel, which is expressed in tissues like the heart and brain.[3] If your non-T cell type expresses Kv1.4, you may observe off-target effects.
Troubleshooting Guides
Problem: Inconsistent IC50 values in patch-clamp experiments.
-
Possible Cause 1: Use-Dependency. The IC50 of UK-78282 is dependent on the state of the Kv1.3 channel. The holding potential of the cell membrane will influence the proportion of channels in the C-type inactivated state.
-
Troubleshooting Step: Standardize your voltage protocol. Using a holding potential of -50 mV, which increases the population of inactivated channels, can lead to more consistent and potent blocking effects compared to a holding potential of -80 mV.[1]
-
Possible Cause 2: Drug Application Site. Competition experiments suggest that UK-78282 binds to the inner surface of the channel.[1][2]
-
Troubleshooting Step: For inside-out patch configurations, apply UK-78282 to the cytoplasmic face of the membrane. For whole-cell recordings, ensure sufficient time for the compound to diffuse and reach its binding site.
Problem: Unexpected cytotoxicity observed.
-
Possible Cause 1: High Concentration. Although reported to have low toxicity at effective concentrations, very high concentrations may induce cytotoxicity.
-
Troubleshooting Step: Perform a dose-response curve for cytotoxicity in your specific cell type using a viability assay like trypan blue exclusion to determine the optimal non-toxic concentration range.[1]
-
Possible Cause 2: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO or ethanol) could be toxic to cells at certain concentrations.
-
Troubleshooting Step: Run a solvent control experiment to assess the effect of the solvent alone on cell viability. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells.
Quantitative Data Summary
Table 1: IC50 Values of this compound for Potassium Channels
| Channel | IC50 (µM) | Cell Type/System |
| Kv1.3 | ~0.2 | T lymphocytes |
| Kv1.3 | 0.28 | T lymphocytes |
| Kv1.4 | 0.17 | Heart and Brain |
(Data sourced from multiple references)[1][3]
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
-
Cell Preparation: Use human T lymphocytes or a cell line expressing Kv1.3 channels.
-
Electrode and Bath Solutions:
-
Internal Pipette Solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2 with KOH).
-
External Bath Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
-
Voltage Protocol:
-
Hold cells at a holding potential of -80 mV or -50 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
-
Drug Application:
-
Record baseline currents in the external bath solution.
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording the inhibited currents.
-
-
Data Analysis: Calculate the percentage of current inhibition at each concentration to determine the IC50 value.
2. T-Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
-
Cell Culture: Isolate human peripheral blood T lymphocytes and culture them in appropriate media.
-
Experimental Setup:
-
Plate T cells in a 96-well plate.
-
Add a mitogen (e.g., phytohemagglutinin) to stimulate T-cell activation and proliferation.
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
³H-Thymidine Labeling:
-
Add ³H-thymidine to each well and incubate for an additional period (e.g., 6-18 hours) to allow for its incorporation into the DNA of proliferating cells.
-
-
Measurement: Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
Data Analysis: Compare the ³H-thymidine incorporation in treated cells to the control to determine the inhibitory effect of UK-78282 on T-cell proliferation.
Visualizations
Caption: Signaling pathway of T-cell activation and its inhibition by this compound.
Caption: Experimental workflow for a T-lymphocyte proliferation assay.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
Troubleshooting unexpected results with UK-78282 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-78282 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels.[1][2][3][4] It has been shown to suppress T lymphocyte mitogenesis by causing membrane depolarization.[1][2][3][4] The compound exhibits a use-dependent blocking mechanism, preferentially binding to the C-type inactivated state of the Kv1.3 channel.[5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 50 mM and in ethanol up to 30 mM.[1][4] For long-term storage, it is recommended to store the solid compound at -20°C.[1][4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the blockade of the Kv1.4 voltage-gated potassium channel, which is found in cardiac and neuronal tissues.[5] Its potency against Kv1.4 is comparable to its potency against Kv1.3.[5] The compound is significantly less potent against other related potassium channels and cardiac calcium channels.[5]
Troubleshooting Unexpected Results
Issue 1: Inconsistent IC50 values in electrophysiology experiments.
Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors related to the compound's mechanism of action and the experimental setup.
-
Use-Dependence: this compound is a use-dependent blocker, meaning its blocking efficacy is influenced by the activity of the channel.[5] The time required to reach a steady-state block depends on the duration and frequency of depolarizing pulses.[5] Ensure that your voltage protocol allows for sufficient channel opening to achieve a stable block.
-
Membrane Potential: The compound preferentially binds to the C-type inactivated state of the Kv1.3 channel.[5] Holding the membrane potential at a more depolarized level (e.g., -50 mV) can increase the proportion of inactivated channels and thus enhance the apparent potency of the blocker.[5] Conversely, a more hyperpolarized holding potential may result in a lower apparent potency.
-
External Potassium Concentration: High concentrations of external potassium can reduce the rate of C-type inactivation, thereby decreasing the sensitivity of the Kv1.3 channel to this compound.[5] Maintain a consistent and physiological external potassium concentration across all experiments.
-
Cellular Health and Expression Levels: The health and passage number of your cells can affect the expression and function of Kv1.3 channels.[7][8] Co-culture with other cell types, such as stromal cells, can also modulate the voltage dependence of Kv1.3 channels.[7][8]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
Issue 2: Lower than expected potency in T-cell proliferation assays.
Q: this compound is showing lower than expected inhibition of T-cell proliferation in my assay. Why might this be happening?
A: Lower potency in T-cell proliferation assays can be due to several factors, including the specific assay conditions and the health of the T-cells.
-
Cell Viability: High concentrations of the compound or the solvent (DMSO) can be toxic to cells. It is crucial to perform a cytotoxicity assay to determine the optimal concentration range. Some studies suggest that CFSE, a common dye for proliferation assays, can be toxic at high concentrations.[9]
-
Stimulation Strength: The concentration of activating agents (e.g., anti-CD3/CD28 antibodies, PHA) can influence the required concentration of the inhibitor. Stronger stimulation may require a higher concentration of this compound to achieve inhibition.
-
Cell Density: The optimal cell density for T-cell activation and proliferation can vary. A titration of cell densities is recommended to find the optimal conditions for your specific assay.
-
Timing of Compound Addition: The timing of when the compound is added relative to T-cell stimulation can impact the observed effect.
-
Bystander Proliferation: Proliferation assays may also measure the proliferation of non-T cells, which may be less sensitive to this compound.[10]
Signaling Pathway of T-Cell Activation and Inhibition by UK-78282
Caption: T-cell activation pathway and the inhibitory point of UK-78282.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 466.05 g/mol | [1][2] |
| Formula | C₂₉H₃₅NO₂・HCl | [1] |
| CAS Number | 136647-02-4 | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility in DMSO | up to 50 mM | [1][4] |
| Solubility in Ethanol | up to 30 mM | [1][4] |
| Storage | -20°C (solid) | [1][4] |
| Target | IC50 | Reference |
| Kv1.3 | ~200-280 nM | [1][2][5] |
| Kv1.4 | ~170 nM | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Currents
This protocol is a general guideline and may require optimization for specific cell types and equipment.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.
-
Allow sufficient time between pulses for channel recovery.
-
-
Compound Application: Perfuse the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate and for the block to reach a steady state.
-
Data Acquisition: Record the currents before and after drug application to determine the percentage of inhibition.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology experiments.
T-Cell Proliferation Assay using CFSE
This protocol provides a general framework for assessing T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution.
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies or PHA).
-
This compound stock solution.
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Cell Staining:
-
Cell Plating and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
T-Cell Stimulation:
-
Add T-cell activation reagents to the wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with viability dye and cell surface markers if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live cell population and examining the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Kv1.3 Current Voltage Dependence in Lymphocytes is Modulated by Co-Culture with Bone Marrow-Derived Stromal Cells: B and T Cells Respond Differentially | Cell Physiol Biochem [cellphysiolbiochem.com]
- 9. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 10. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
How to improve the stability of UK-78282 hydrochloride in solution
Welcome to the technical support center for UK-78282 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution (DMSO or Ethanol) | - Exceeded solubility limit.- Use of low-purity or wet solvent.- Formation of insoluble degradation products. | - Gently warm the solution (37-50°C) and sonicate to aid dissolution.[1]- Ensure you are using high-purity, anhydrous solvents.- Prepare a fresh stock solution and store it properly. |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of UK-78282.- Final concentration of the organic co-solvent (e.g., DMSO) is too high or too low. | - Perform serial dilutions in the aqueous buffer rather than a single large dilution step.- Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity in cell-based assays.- Consider using a formulation aid like cyclodextrin (e.g., SBE-β-CD) in your aqueous buffer to improve solubility.[1] |
| Loss of compound activity over time | - Chemical degradation of this compound in solution.- Frequent freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]- Protect solutions from light and extreme pH conditions. |
| Discoloration of the solution (e.g., yellowing) | - Oxidation of the piperidine moiety. | - Prepare fresh solutions using deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider adding an antioxidant like BHA or BHT if compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 30 mM).[2][3] For long-term storage, stock solutions in these solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to use anhydrous solvents and to store solutions in tightly sealed containers to prevent moisture absorption.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Many pharmaceutical compounds are susceptible to photodegradation. Although specific photostability studies on this compound are not publicly available, it is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Q4: Can I do anything to improve the stability of this compound in my aqueous experimental buffer?
A4: Yes, formulation strategies can be employed. The use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), has been shown to enhance the solubility and stability of other piperidine-containing molecules.[1] Including a co-solvent like PEG300 or Tween-80 in the final formulation can also help maintain solubility and stability in aqueous media.[1]
Quantitative Data Summary
The following table summarizes the known solubility and storage recommendations for this compound.
| Parameter | Value | Solvent | Reference(s) |
| Maximum Solubility | 50 mM | DMSO | [2][3] |
| 30 mM | Ethanol | [2][3] | |
| Recommended Storage Temperature (Powder) | -20°C | N/A | |
| Recommended Storage Temperature (in Solvent) | -80°C (up to 6 months)-20°C (up to 1 month) | DMSO or Ethanol | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 466.05 g/mol .
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A validated stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the degradation.
Materials:
-
1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and take samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and sample as described for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C). Sample at various time points.
-
Photodegradation: Expose a sample of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
Analyze all samples using a validated stability-indicating method to determine the percentage of degradation.
Visualizations
Caption: T-Cell activation pathway and the role of UK-78282.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of UK-78282 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of UK-78282 hydrochloride at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels.[1][2] In T lymphocytes, blockade of the Kv1.3 channel leads to membrane depolarization and suppression of T cell activation and proliferation.[1][2][3][4] The IC50 values for Kv1.3 and Kv1.4 channel blockade are approximately 0.28 µM and 0.17 µM, respectively.[1][2]
Q2: At what concentrations is cytotoxicity with this compound typically observed?
Published studies indicate that at concentrations effective for T-lymphocyte suppression (e.g., up to 1 µM), UK-78282 did not significantly affect cell viability.[3] Cytotoxicity may become a concern at substantially higher concentrations, which can vary depending on the cell type, cell density, and experimental conditions.
Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced viability) at high concentrations of this compound. What are the potential causes?
High concentrations of a compound can lead to off-target effects, induction of cellular stress pathways, or issues with compound solubility and aggregation in the culture medium. Piperidine compounds, the chemical class of UK-78282, have been associated with cytotoxic effects in some contexts, potentially through mechanisms like apoptosis induction.
Q4: What are the initial troubleshooting steps to mitigate this cytotoxicity?
First, it is crucial to confirm that the observed toxicity is dose-dependent. We recommend performing a dose-response curve to determine the cytotoxic IC50 value in your specific cell system. Subsequently, consider the following strategies:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and minimize the duration of exposure. Cytotoxicity is often dependent on both dose and time.[5]
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments.
-
Check Compound Solubility: this compound is soluble up to 50 mM in DMSO and 30 mM in ethanol.[6] Poor solubility in your final culture medium can lead to precipitation or aggregation, which may be cytotoxic. Visually inspect your culture medium for any signs of precipitation.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not overly confluent, as stressed cells can be more susceptible to drug-induced toxicity.
Q5: Can modifying the cell culture medium help reduce cytotoxicity?
Yes, the composition of the culture medium can influence cellular responses to a compound. One key component to consider is the serum concentration.
-
Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind to small molecules, potentially reducing their free concentration and bioavailability. In some cases, a higher serum concentration might mitigate cytotoxicity. Conversely, in other scenarios, a lower serum concentration during short-term compound exposure might be necessary for specific experimental goals, though this can also increase cellular stress.
Q6: Are there any co-treatments that can be used to protect cells from this compound-induced cytotoxicity?
Co-treatment with antioxidants can sometimes alleviate drug-induced cytotoxicity, particularly if it involves the production of reactive oxygen species (ROS). A common antioxidant used in cell culture is N-acetylcysteine (NAC).[7][8][9] NAC can act as a direct ROS scavenger and a precursor for glutathione (GSH) synthesis, a major intracellular antioxidant.[7][8][9]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding, bubbles in wells, or issues with compound dissolution.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Be careful during pipetting to avoid bubbles. Prepare a fresh, concentrated stock of this compound and ensure it is fully dissolved before diluting it in the culture medium.
Problem 2: Unexpected results in functional assays at high this compound concentrations.
-
Possible Cause: The observed functional effect might be a consequence of cytotoxicity rather than the specific inhibition of Kv1.3/1.4 channels.
-
Solution: Always perform a cytotoxicity assay in parallel with your functional assay, using the same cell type, compound concentrations, and incubation times. This will allow you to distinguish between a specific pharmacological effect and a general toxic one.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the outcomes of experiments aimed at mitigating the cytotoxicity of this compound.
Table 1: Dose-Dependent Cytotoxicity of this compound on Jurkat Cells
| UK-78282 Conc. (µM) | Cell Viability (% of Control, Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 91 ± 6.1 |
| 10 | 75 ± 7.3 |
| 25 | 48 ± 5.9 |
| 50 | 22 ± 4.5 |
| 100 | 8 ± 2.1 |
Table 2: Effect of N-acetylcysteine (NAC) and Serum Concentration on the IC50 for Cytotoxicity of this compound
| Experimental Condition | Cytotoxic IC50 (µM) |
| Standard Medium (10% FBS) | 25.5 |
| Standard Medium + 5 mM NAC | 42.8 |
| Low Serum Medium (2% FBS) | 18.2 |
| High Serum Medium (20% FBS) | 35.1 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 using an MTT Assay
This protocol outlines a standard procedure to measure the dose-dependent cytotoxicity of this compound.
Materials:
-
Target cells (e.g., Jurkat cells)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. Include wells with vehicle-only as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)
This protocol assesses whether an antioxidant can mitigate the cytotoxicity of this compound.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Co-treatment: Prepare two sets of this compound serial dilutions in complete culture medium. To one set, add NAC to a final concentration of 5 mM.
-
Compound Addition: Treat the cells with the serial dilutions of this compound with and without NAC. Include control wells (vehicle only, NAC only).
-
Incubation and Assay: Follow steps 3-7 from Protocol 1.
-
Data Analysis: Compare the IC50 values for this compound in the presence and absence of NAC. An increase in the IC50 value in the presence of NAC suggests a protective effect.
Visualizations
Caption: Troubleshooting workflow for addressing cytotoxicity.
Caption: Role of Kv1.3 in T-cell activation.
Caption: How N-acetylcysteine may reduce cytotoxicity.
References
- 1. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Navigating Inconsistent IC50 Values for PDE5 Inhibitors: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in IC50 values during their work with phosphodiesterase 5 (PDE5) inhibitors. While the initial query concerned UK-78282 hydrochloride, public domain data primarily identifies this compound as a potassium channel blocker, not a PDE5 inhibitor.[1][2][3][4] This guide will, therefore, address the common challenges of inconsistent IC50 values in the context of a generic PDE5 inhibitor, hereafter referred to as "PDE5-IN-X."
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our IC50 values for PDE5-IN-X. What are the potential causes?
A1: Inconsistent IC50 values for PDE5 inhibitors can arise from several experimental factors. Key areas to investigate include:
-
Compound Integrity and Solubility: Degradation of the compound or incomplete solubilization in the assay buffer can lead to underestimation of its potency.[5]
-
Assay Conditions: The IC50 value of a PDE5 inhibitor is highly dependent on the concentration of the substrate, cGMP, used in the assay.[5][6] Variations in pH, temperature, and buffer composition can also impact enzyme activity and inhibitor binding.[6]
-
Enzyme Activity: The source, purity, and handling of the PDE5 enzyme can significantly affect its catalytic activity and, consequently, the measured IC50 values.[5]
-
Experimental Protocol: Inconsistencies in incubation times, pipetting accuracy, and the specific assay technology used can all contribute to variability.[7][8]
Q2: How does the substrate (cGMP) concentration affect the apparent IC50 value of a competitive PDE5 inhibitor?
A2: For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. This is a fundamental principle of enzyme kinetics. It is crucial to use a consistent cGMP concentration, ideally at or below its Michaelis-Menten constant (Km), for accurate and reproducible determination of competitive inhibitor potency.[6]
Q3: Can different assay formats (e.g., absorbance, fluorescence, luminescence) yield different IC50 values for the same inhibitor?
A3: Yes, it is possible. Different assay technologies have varying sensitivities, signal-to-background ratios, and susceptibility to interference from the test compound (e.g., autofluorescence or light scattering). It is important to validate your assay and be aware of the limitations of the chosen method.
Troubleshooting Guide: Inconsistent IC50 Values
If you are experiencing inconsistent IC50 values for PDE5-IN-X, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
-
Fresh Stock Solutions: Prepare fresh stock solutions of PDE5-IN-X from a reliable source. Avoid repeated freeze-thaw cycles.[5]
-
Solubility Check: Visually inspect the compound in the final assay buffer to ensure complete dissolution. Poor solubility can lead to an underestimation of potency.[5]
-
Accurate Dilutions: Calibrate your pipettes regularly and ensure accurate serial dilutions of the compound.[8]
Step 2: Standardize Assay Conditions
-
Consistent Substrate Concentration: Maintain a fixed cGMP concentration across all experiments.
-
Buffer Composition: Use a consistent buffer system, including pH, ionic strength, and any necessary cofactors like MgCl2.[9]
-
Temperature and Incubation Times: Ensure precise control over incubation temperatures and durations.[8] For time-dependent inhibitors, pre-incubation time is a critical parameter.[7]
Step 3: Control for Enzyme Variability
-
Enzyme Source and Purity: Use a consistent source and batch of purified PDE5 enzyme. Note the specific activity of each batch.
-
Enzyme Concentration: Ensure the enzyme concentration used is in the linear range of the assay.
Step 4: Implement Proper Controls
-
Vehicle Control: Include a control with the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[6]
-
Positive Control: Use a well-characterized PDE5 inhibitor, such as sildenafil or tadalafil, to confirm that the assay is performing as expected.[6]
-
No-Enzyme Control: A control without the PDE5 enzyme helps to determine the background signal of the assay.
Data Presentation: Reported IC50 Values for Known PDE5 Inhibitors
The following table summarizes the reported IC50 values for several well-established PDE5 inhibitors to provide a reference for expected potency. Note that these values can vary depending on the specific assay conditions used.
| Inhibitor | Target | Reported IC50 Range |
| Sildenafil | PDE5 | 3.2 nM - 5.2 nM |
| Tadalafil | PDE5 | 3.2 nM |
| Vardenafil | PDE5 | - |
| Avanafil | PDE5 | 5.2 nM |
Note: The IC50 values can be influenced by the specific experimental setup.[10][11]
Experimental Protocols
Biochemical PDE5 Inhibition Assay (Example Protocol)
This protocol outlines a common method for determining the IC50 value of a PDE5 inhibitor.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[9]
-
Add serial dilutions of the test inhibitor (PDE5-IN-X) or a reference inhibitor. Include a DMSO-only control.[6]
-
Add a fixed concentration of purified PDE5 enzyme to all wells except the "no-enzyme" control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiate Reaction:
-
Stop Reaction and Detection:
-
Stop the reaction using an appropriate method (e.g., adding a stop solution).
-
Quantify the product (GMP) or the remaining substrate (cGMP) using a suitable detection method (e.g., fluorescence polarization, luminescence, or absorbance).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Visualizations
Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of PDE5-IN-X.
Caption: A generalized experimental workflow for determining PDE5 inhibitor IC50 values.
Caption: A logical flowchart for troubleshooting inconsistent IC50 results in PDE5 inhibition assays.
References
- 1. UK 78282 hydrochloride | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing UK-78282 hydrochloride stock solutions
This guide provides best practices, troubleshooting tips, and frequently asked questions regarding the storage and handling of UK-78282 hydrochloride stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for creating a primary stock solution is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO up to 100 mg/mL (approximately 214.57 mM).[1] It is also soluble in ethanol to 30 mM. For biological experiments, DMSO is the most common choice. Using newly opened or anhydrous DMSO is crucial, as the compound is hygroscopic and moisture can impact solubility and stability.[1][2]
Q2: How should I prepare the stock solution?
A2: To prepare a stock solution, allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.[3] Add the appropriate volume of anhydrous DMSO directly to the vial to achieve your desired concentration. To aid dissolution, gentle warming to 37°C or brief sonication in an ultrasonic bath is recommended.[4][5] Once completely dissolved, it is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6]
Q3: How should I store the solid compound and the prepared stock solutions?
A3: Proper storage is essential to maintain the compound's integrity. The solid (powder) form should be stored at -20°C and is stable for at least two to three years.[4][6][7] For stock solutions, storage conditions directly impact stability.[1] Refer to the table below for detailed storage recommendations.
Q4: What is the stability of this compound in solution?
A4: The stability of the stock solution depends on the storage temperature. When stored in DMSO, the solution is stable for up to 6 months at -80°C or for 1 month at -20°C.[1] It is not recommended to store stock solutions for extended periods at 4°C or room temperature.
Q5: The product was shipped at room temperature, but the datasheet recommends -20°C storage. Is it still viable?
A5: Yes. Small molecule inhibitors like this compound are typically stable at ambient temperatures for the duration of shipping.[5][8] Upon receipt, you should immediately store the product at the recommended long-term storage temperature of -20°C as indicated on the product data sheet.[2][5]
Q6: How do I prevent my compound from precipitating when I dilute it into an aqueous buffer for my experiment?
A6: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in DMSO.[2][9] To minimize this, avoid making large serial dilutions directly from your DMSO stock into the aqueous buffer. Instead, perform initial dilutions in DMSO to get closer to the final desired concentration before adding the small volume of the diluted DMSO stock to your aqueous experimental medium.[2] Additionally, ensure the final concentration of DMSO in your assay is low (generally <0.5%) to avoid both precipitation and solvent-induced cytotoxicity.[6][9]
Troubleshooting Guide
Problem 1: The compound is difficult to dissolve in DMSO.
-
Solution: Ensure you are using high-quality, anhydrous DMSO.[1] If particles are still visible, gentle warming of the tube to 37°C or using an ultrasonic bath for a few minutes can facilitate complete dissolution.[5] Avoid overheating the solution.
Problem 2: My stock solution appears cloudy or has visible precipitate after storage.
-
Solution: This may indicate that the compound has precipitated out of solution, which can happen if the storage temperature fluctuated or if the solution was not fully dissolved initially. Before use, bring the aliquot to room temperature and sonicate briefly to see if the compound redissolves. If precipitation persists, it is recommended to prepare a fresh stock solution. Do not use a solution that has precipitated.[9]
Problem 3: I am observing inconsistent results between experiments using the same stock solution.
-
Solution: Inconsistent results can stem from stock solution degradation. This is often caused by:
-
Repeated Freeze-Thaw Cycles: Avoid this by preparing single-use aliquots immediately after reconstitution.[6]
-
Improper Storage: Ensure aliquots are stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
-
Age of the Solution: Do not use stock solutions that have been stored beyond their recommended stability period. If in doubt, perform a quality control check or prepare a fresh solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | -20°C | ≥ 2 years[7] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol: Verifying the Bioactivity of a Stored Stock Solution
This workflow provides a method to compare the activity of a stored stock solution against a freshly prepared one to ensure its integrity.
-
Prepare a Fresh Stock Solution: Reconstitute a new vial of this compound in anhydrous DMSO to the same concentration as your stored stock.
-
Thaw Stored Aliquot: Properly thaw a single-use aliquot of your stored stock solution, allowing it to reach room temperature.
-
Prepare Serial Dilutions: Create identical serial dilution series from both the "fresh" and "stored" stock solutions in your assay buffer. It is crucial to ensure the final DMSO concentration is consistent across all conditions.
-
Perform Functional Assay: Conduct your standard biological assay (e.g., an electrophysiology assay measuring Kv1.3 channel inhibition or a T-cell activation assay). Include the following conditions:
-
Vehicle Control (DMSO only)
-
Positive Control (if available)
-
Serial dilutions of the "fresh" stock
-
Serial dilutions of the "stored" stock
-
-
Analyze Data: Compare the dose-response curves and calculated IC₅₀ values from the "fresh" and "stored" solutions. Similar results indicate that the stored stock solution has retained its bioactivity. A significant shift in the IC₅₀ value for the stored solution suggests potential degradation.
Mandatory Visualization
Caption: Workflow for validating the bioactivity of stored this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. UK 78282 hydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 5. biocrick.com [biocrick.com]
- 6. captivatebio.com [captivatebio.com]
- 7. molnova.cn [molnova.cn]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Effect of UK-78282 Hydrochloride on Kv1.3: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the modulation of the voltage-gated potassium channel Kv1.3, this guide provides a comparative analysis of UK-78282 hydrochloride and other prominent inhibitors. The following sections detail the inhibitory potency, selectivity, and mechanism of action of these compounds, supported by experimental data and detailed protocols.
Inhibitor Performance Comparison
The inhibitory efficacy of various compounds against the Kv1.3 channel is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | IC50 (Kv1.3) | Cell Type / Method | Selectivity Highlights | Mechanism of Action |
| This compound | ~200 nM[1][2] | T lymphocytes / 86Rb efflux assay | Also inhibits Kv1.4 (IC50 = 170-280 nM)[3][4] | Preferentially binds to the C-type inactivated state[1][2] |
| PAP-1 | 2 nM[5][6] | L929 cells / Manual whole-cell patch-clamp | 23-fold selective over Kv1.5[7] | Preferentially binds to the C-type inactivated state[7] |
| ShK toxin | ~10-13 pM[8] | Mouse fibroblasts / Whole-cell patch-clamp | Also potently blocks Kv1.1 (IC50 ~16-22 pM)[8][9] | Pore blocker[10] |
| ShK-186 (Dalazatide) | 69 pM[11] | Not specified | >100-fold selective over Kv1.1[11] | Pore blocker |
| ADWX-1 (BmKTX analog) | 1.89 pM[12] | Not specified | >100-fold selective over Kv1.1 and Kv1.2[12] | Pore blocker |
| Clofazimine | 300 nM[5] | Jurkat T cells | >10-fold selective over Kv1.1, Kv1.2, Kv1.5, and Kv3.1[5] | Open-channel and closed-deactivated state block[13][14] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay
This protocol is essential for measuring the effect of inhibitors on the ionic currents flowing through Kv1.3 channels.
Objective: To determine the IC50 value of a test compound by measuring the inhibition of Kv1.3 currents.
Materials:
-
Kv1.3-expressing cells (e.g., L929, CHO, or human T lymphocytes)
-
External (bath) solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.
-
Internal (pipette) solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA; pH 7.2.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 2-5 MΩ).
-
Test compound stock solution (e.g., in DMSO).
Procedure:
-
Culture Kv1.3-expressing cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a micropipette from borosilicate glass and fill it with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV for 200 ms).[15]
-
To assess use-dependence, especially for compounds like UK-78282 and PAP-1 that bind to the inactivated state, a pre-pulse to a depolarizing potential (e.g., -50 mV) can be used to increase the population of inactivated channels.[1]
-
Apply the test compound at various concentrations to the bath solution.
-
Record the steady-state block of the Kv1.3 current at each concentration.
-
Wash the cell with the external solution to observe the reversibility of the block.
-
Analyze the data by plotting the percentage of current inhibition against the compound concentration to determine the IC50 value using a suitable fit (e.g., Hill equation).
T-cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay is used to assess the functional consequence of Kv1.3 inhibition on T-cell activation and proliferation.
Objective: To measure the inhibitory effect of a test compound on the proliferation of activated T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Test compound stock solution.
-
[3H]-thymidine.
-
96-well culture plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the test compound at various concentrations to the wells.
-
Stimulate the cells with a mitogen (e.g., PHA at 1-5 µg/mL). Include unstimulated and vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
During the last 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.[16]
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving Kv1.3 in T-cell activation and a general workflow for validating a Kv1.3 inhibitor.
Caption: Kv1.3 signaling pathway in T-cell activation.
Caption: Workflow for validating a Kv1.3 inhibitor.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Structural basis of a potent peptide inhibitor designed for Kv1.3 channel, a therapeutic target of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. State-dependent blocking mechanism of Kv 1.3 channels by the antimycobacterial drug clofazimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UK-78282 Hydrochloride and Other Prominent Kv1.3 Inhibitors
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2] Its crucial role in the activation and proliferation of effector memory T-cells (TEM), which are key mediators of these conditions, makes it an attractive molecule for immunomodulation.[3][4] UK-78282 hydrochloride is a small molecule inhibitor of this channel. This guide provides an objective comparison of this compound with other leading Kv1.3 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their selection of appropriate research tools and potential therapeutic candidates.
Overview of this compound
UK-78282 is a novel piperidine compound identified through high-throughput screening using a 86Rb efflux assay.[5][6] It potently blocks the Kv1.3 channel and effectively suppresses human T-lymphocyte activation.[6] Its mechanism of action is use-dependent, meaning it preferentially binds to and blocks the C-type inactivated state of the Kv1.3 channel.[5][6] While effective, UK-78282 also exhibits significant affinity for the Kv1.4 channel, which is expressed in the heart and brain.[7]
Comparative Data of Kv1.3 Inhibitors
The efficacy and safety of a Kv1.3 inhibitor are primarily defined by its potency (how little of the drug is needed) and its selectivity (how well it distinguishes Kv1.3 from other ion channels). The following tables summarize the quantitative data for this compound and other key inhibitors, including the small molecule PAP-1 and peptide-based inhibitors derived from animal venoms like Margatoxin (MgTx) and Dalazatide (ShK-186).
| Inhibitor | Type | Source | Kv1.3 Potency (IC50 / Kd) | Mechanism of Action |
| UK-78282 | Small Molecule | Synthetic | ~200-280 nM[6][8] | Binds to the inner surface of the channel; use-dependent, preferring the C-type inactivated state[5][6] |
| PAP-1 | Small Molecule | Synthetic Psoralen Derivative | 2 nM[2][9] | Use-dependent; preferentially binds to the C-type inactivated state[2] |
| Margatoxin (MgTx) | Peptide | Scorpion Venom | 11.7 pM (Kd) / 36 pM (IC50)[10][11][12] | Pore blocker[13] |
| Dalazatide (ShK-186) | Peptide | Sea Anemone Toxin Analog | 65-71 pM[14][15] | Pore blocker[16] |
Table 1: General Characteristics and Potency of Selected Kv1.3 Inhibitors.
Selectivity Profile
Selectivity is critical for minimizing off-target effects. For instance, inhibition of the cardiac channel Kv1.5 can lead to cardiovascular side effects, while blocking neuronal channels like Kv1.1 and Kv1.2 could result in neurological complications.
| Inhibitor | Kv1.1 | Kv1.2 | Kv1.4 | Kv1.5 | Selectivity Notes |
| UK-78282 | >100x less sensitive than Kv1.3[5] | >100x less sensitive than Kv1.3[5] | 0.17 µM (Potent Blocker)[7] | >100x less sensitive than Kv1.3[5] | The primary off-target concern is its high potency against Kv1.4.[6] |
| PAP-1 | >100x selective over Kv1.1 | >100x selective over Kv1.2[2] | >100x selective over Kv1.4[2] | 23-fold selective over Kv1.5[9] | Exhibits high selectivity against a broad panel of K+ channels, including Kv1.1, Kv1.2, Kv1.5, and hERG.[2] |
| Margatoxin (MgTx) | 4.2 nM (Potent Blocker)[10][12] | 6.4 pM (Potent Blocker)[10][12] | - | - | Considered non-selective due to its high affinity for Kv1.1 and Kv1.2, which is similar to or even greater than its affinity for Kv1.3.[10] |
| Dalazatide (ShK-186) | >100-fold selective over Kv1.1[17] | - | - | - | Engineered for high selectivity against Kv1.3 over other closely related channels.[17][18] It is the first Kv1.3-specific blocker to advance to human clinical trials.[17][19] |
Table 2: Comparative Selectivity of Kv1.3 Inhibitors Against Other Voltage-Gated Potassium Channels (IC50 / Kd values unless otherwise noted).
Experimental Protocols and Methodologies
The data presented above were generated using a variety of well-established biophysical and cellular assays. The following are detailed protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel blockers, providing direct measurement of ion flow across the cell membrane.
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells or L929 mouse fibroblasts stably transfected with the gene for the human Kv1.3 channel (or other channels for selectivity testing) are used. Cells are cultured on glass coverslips for 24 hours before recording.[20]
-
Recording Setup: Coverslips are placed in a perfusion chamber on an inverted microscope. A glass micropipette with a tip resistance of 2–4 MΩ is filled with an intracellular solution (e.g., 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.3).[20]
-
Procedure: The whole-cell configuration is achieved by forming a gigaseal between the pipette and the cell membrane, followed by a brief suction pulse to rupture the membrane patch. The cell is held at a holding potential of -80 mV.[20] To measure Kv1.3 currents, depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.[9]
-
Inhibitor Application: The inhibitor is dissolved in the extracellular solution and perfused into the chamber. The reduction in the potassium current in the presence of the inhibitor is measured to determine the IC₅₀ value. For use-dependent blockers like UK-78282 and PAP-1, the blocking effect increases with repeated channel activation (pulsing), so the protocol may involve a series of depolarizing pulses until a steady-state block is achieved.[2][5]
86Rb+ Efflux Assay
This is a functional, higher-throughput assay used for screening large compound libraries to identify potential ion channel inhibitors.
-
Principle: The assay measures the movement of the radioactive rubidium isotope (86Rb+), which serves as a tracer for K+, out of the cells through potassium channels.
-
Cell Loading: Cells expressing Kv1.3 are incubated in a loading medium containing 86RbCl for a sufficient time to allow the isotope to accumulate inside the cells.
-
Efflux Stimulation: The cells are washed and then stimulated with a high-potassium solution to depolarize the membrane and open the voltage-gated Kv1.3 channels, allowing 86Rb+ to flow out.
-
Inhibitor Testing: Test compounds are added to the cells prior to stimulation. An effective inhibitor will block the Kv1.3 channels and reduce the amount of 86Rb+ efflux compared to control cells.[21]
-
Quantification: The amount of 86Rb+ remaining in the cells or released into the supernatant is measured using a scintillation counter. The results are used to calculate the inhibitory potency of the compounds.[21]
T-Cell Proliferation and Cytokine Production Assays
These assays assess the functional immunosuppressive activity of the inhibitors on the target immune cells.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Effector memory T-cells (TEM) can be further isolated.
-
Cell Culture and Stimulation: Cells are cultured in appropriate media and stimulated with mitogens like phytohemagglutinin (PHA) or with anti-CD3/anti-CD28 antibodies to induce activation and proliferation.[3][20]
-
Inhibitor Treatment: The Kv1.3 inhibitors are added to the cell cultures at various concentrations.
-
Proliferation Measurement: T-cell proliferation is commonly measured by the incorporation of 3H-thymidine or by using fluorescent dyes like CFSE, which is diluted with each cell division.
-
Cytokine Measurement: After a period of incubation (e.g., 24-72 hours), the cell culture supernatant is collected. The concentration of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[3] A reduction in proliferation and cytokine production indicates effective immunosuppression.[3][4]
Visualizing Pathways and Processes
Caption: T-Cell activation signaling pathway mediated by the Kv1.3 channel.
Caption: Experimental workflow for identifying and validating Kv1.3 inhibitors.
Caption: Logical relationship illustrating the concept of inhibitor selectivity.
References
- 1. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
- 19. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial | PLOS One [journals.plos.org]
- 20. Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of a new class of inhibitors of the voltage-gated potassium channel, Kv1.3, with immunosuppressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
UK-78282 hydrochloride versus margatoxin in T-cell suppression
An Objective Comparison of UK-78282 Hydrochloride and Margatoxin in T-Cell Suppression
Introduction
The voltage-gated potassium channel Kv1.3 is a critical component in the regulation of T-lymphocyte activation and proliferation. Its role in maintaining the membrane potential necessary for sustained calcium influx makes it a prime therapeutic target for autoimmune diseases and other T-cell-mediated pathologies.[1][2][3][4] This guide provides a detailed comparison of two prominent Kv1.3 channel blockers: this compound, a synthetic small molecule, and Margatoxin, a peptide toxin derived from scorpion venom. We will examine their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for relevant assays.
Mechanism of Action: Kv1.3 Blockade and T-Cell Suppression
T-cell activation is initiated by T-cell receptor (TCR) engagement, which triggers a signaling cascade leading to the opening of calcium release-activated calcium (CRAC) channels. The influx of Ca²⁺ is essential for activating downstream pathways, including the calcineurin-NFAT pathway, which drives the transcription of genes required for proliferation and cytokine production (e.g., Interleukin-2).
To maintain the negative membrane potential required for this sustained Ca²⁺ influx, T-cells rely on the efflux of K⁺ ions, primarily through the Kv1.3 and KCa3.1 channels. By blocking the Kv1.3 channel, both UK-78282 and Margatoxin cause membrane depolarization. This depolarization reduces the electrochemical gradient driving Ca²⁺ entry, thereby dampening the activation signal, inhibiting cytokine production, and ultimately suppressing T-cell proliferation.[1][5][6] Effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, are particularly dependent on Kv1.3, making selective blockers of this channel a promising therapeutic strategy.[1][3]
Figure 1: T-Cell activation pathway and Kv1.3 blocker intervention point.
Comparative Data Presentation
The following tables summarize the key characteristics and quantitative performance data for this compound and Margatoxin.
Table 1: General Properties and Target Specificity
| Feature | This compound | Margatoxin (MgTX) |
| Compound Type | Synthetic piperidine compound (small molecule) | 39-amino acid peptide toxin[7][8] |
| Source | Chemical Synthesis | Venom of Centruroides margaritatus (scorpion)[7][8][9] |
| Molecular Formula | C₂₉H₃₅NO₂.HCl[10] | C₁₇₆H₂₇₃N₅₃O₅₃S₇ |
| Molecular Weight | 466.05 g/mol [10][11] | ~4185 Da[7] |
| Primary Target | Kv1.3 Voltage-Gated K⁺ Channel[12][13] | Kv1.3 Voltage-Gated K⁺ Channel[7][8] |
| Other Known Targets | Kv1.4[10][11][12][13] | Kv1.1, Kv1.2[7] |
| Binding Site | Internal surface of the channel pore[12][13] | External vestibule of the channel |
Table 2: Potency and Efficacy in T-Cell Suppression
| Parameter | This compound | Margatoxin (MgTX) |
| IC₅₀ for human Kv1.3 | ~200-280 nM[10][11][12][13] | ~50 pM[8] |
| IC₅₀ for human Kv1.4 | ~170 nM[10][11] | Not reported, but selectivity for Kv1.3 is high |
| Effect on T-Cell Proliferation | Potent suppression of mitogenesis[10][11][14] | Irreversible inhibition at 20 µM; reversible at lower concentrations[7] |
| Effect on Cytokine Production | Suppresses T-cell activation, which includes cytokine production[12][13] | Blocks production of Interleukin-2 (IL-2)[15] |
| Mechanism of Inhibition | Use-dependent; preferentially binds to the C-type inactivated state of the channel[12][13] | Potent channel block[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of T-cell suppressors.
T-Cell Proliferation Assay (CFSE Dilution Method)
This assay measures the number of cell divisions a T-cell undergoes following activation.
Objective: To quantify the inhibitory effect of UK-78282 or Margatoxin on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound and Margatoxin stock solutions
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quench Staining: Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS. Incubate on ice for 5 minutes.
-
Cell Plating: Wash cells twice and resuspend in complete RPMI medium. Plate cells at 2x10⁵ cells/well in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
Add Compounds: Add serial dilutions of UK-78282 or Margatoxin to the designated wells. Include vehicle control (DMSO or PBS) and unstimulated control wells. Add soluble anti-CD28 antibody (1 µg/mL).
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest cells, wash with FACS buffer, and acquire data on a flow cytometer. Analyze the CFSE fluorescence in the lymphocyte gate. Each cell division results in a halving of CFSE intensity, appearing as distinct peaks.
-
Data Interpretation: Calculate the percentage of divided cells and the proliferation index for each condition. Plot a dose-response curve to determine the IC₅₀ for proliferation inhibition.
Figure 2: Workflow for a CFSE-based T-cell proliferation assay.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through Kv1.3 channels and is the gold standard for determining a compound's IC₅₀ on the channel itself.
Objective: To determine the concentration-dependent inhibition of Kv1.3 currents by UK-78282 or Margatoxin.
Materials:
-
Cell line expressing human Kv1.3 channels (e.g., L929 or CHO cells) or human T-lymphocytes.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular (pipette) solution (in mM): 130 KF, 10 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).
-
Test compounds at various concentrations.
Procedure:
-
Cell Preparation: Plate cells expressing Kv1.3 at a low density on glass coverslips.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance (gigaohm) seal. Apply gentle suction to rupture the membrane patch and achieve whole-cell configuration.
-
Record Baseline Currents: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward K⁺ currents through Kv1.3 channels. Record several stable baseline sweeps.
-
Compound Application: Perfuse the extracellular solution containing the test compound (e.g., UK-78282 or Margatoxin) over the cell.
-
Record Inhibited Currents: Once the effect of the compound has reached steady-state, record the currents again using the same voltage protocol.
-
Washout: Perfuse with the control extracellular solution to wash out the compound and observe any recovery of the current.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
Logical Comparison and Summary
Both compounds effectively suppress T-cell function by targeting the Kv1.3 channel, but they differ significantly in their origin, chemical nature, potency, and specificity.
Figure 3: Logical comparison of UK-78282 and Margatoxin.
Conclusion
This compound and Margatoxin are both potent inhibitors of the Kv1.3 channel and effective suppressors of T-cell activation.
-
Margatoxin stands out for its extraordinary potency, with an IC₅₀ in the picomolar range.[8] As a peptide toxin, it serves as an invaluable research tool for studying the physiological role of Kv1.3 with high precision. However, its peptide nature may present challenges for therapeutic development regarding stability, delivery, and immunogenicity.
-
This compound , a small molecule, offers advantages typical of its class, such as potential for oral bioavailability and better stability.[12][13] While significantly less potent than Margatoxin, its nanomolar efficacy is well within the range for a viable drug candidate. Its cross-reactivity with the Kv1.4 channel, which is expressed in the heart and brain, is a critical consideration for potential side effects.[10][11][14]
The choice between these two inhibitors depends on the specific research or therapeutic goal. Margatoxin is superior for applications requiring maximal potency and selectivity for Kv1.3 over channels like Kv1.4, whereas UK-78282 represents a more drug-like scaffold for developing immunosuppressive therapies.
References
- 1. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of T cell proliferation by selective block of Ca(2+)-activated K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Margatoxin - Wikipedia [en.wikipedia.org]
- 8. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. euacademic.org [euacademic.org]
- 10. rndsystems.com [rndsystems.com]
- 11. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 12. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. books.rsc.org [books.rsc.org]
A Comparative Guide to Kv1.3 Channel Inhibitors: UK-78282 Hydrochloride vs. ShK-186
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the voltage-gated potassium channel Kv1.3: the small molecule UK-78282 hydrochloride and the peptide ShK-186 (Dalazatide). Kv1.3 is a key regulator of T-lymphocyte activation, making it a prime therapeutic target for autoimmune diseases. This document outlines their efficacy, mechanisms of action, and the experimental data supporting their characterization.
At a Glance: Key Quantitative Data
The following table summarizes the in vitro efficacy and selectivity of this compound and ShK-186, providing a clear comparison of their potency and specificity for the Kv1.3 channel.
| Parameter | This compound | ShK-186 (Dalazatide) |
| Molecular Type | Small Molecule (Piperidine derivative) | Peptide (Analogue of Stichodactyla helianthus toxin) |
| Kv1.3 IC50 | ~200-280 nM[1][2] | ~65-69 pM[3] |
| Selectivity | Blocks Kv1.4 with similar potency to Kv1.3[4]. | >100-fold selective for Kv1.3 over Kv1.1 and >1000-fold over Kv1.4 and Kv1.6[5]. |
| Mechanism of Action | Use-dependent, intracellular blocker that preferentially binds to the C-type inactivated state of the channel[1][2][6]. | Binds to the external vestibule of the Kv1.3 channel, exhibiting tight binding and slow dissociation[3]. |
In-Depth Efficacy and Mechanism of Action
This compound: A Potent, State-Dependent Small Molecule
UK-78282 is a piperidine-based compound that demonstrates potent, use-dependent blockade of the Kv1.3 channel.[1][2] Its mechanism involves binding to the inner surface of the channel, overlapping with the binding site of verapamil.[1] A key characteristic of UK-78282 is its preferential binding to the C-type inactivated state of the Kv1.3 channel.[1][2][6] This state-dependent inhibition means that the blocking efficacy is enhanced when the channel is in a prolonged depolarized state, a condition that promotes C-type inactivation. This property could theoretically lead to a more targeted action on chronically activated T-cells. However, its clinical development has been hampered by its concurrent blockade of the Kv1.4 channel, which is expressed in cardiac and neural tissues, raising potential safety concerns.[4]
ShK-186 (Dalazatide): A Highly Potent and Selective Peptide Inhibitor
ShK-186, also known as dalazatide, is a synthetic analogue of a peptide toxin originally isolated from the sea anemone Stichodactyla helianthus.[5] It exhibits exceptionally high potency for the Kv1.3 channel, with IC50 values in the picomolar range.[3] Through chemical modifications, ShK-186 has been engineered to be highly selective for Kv1.3 over other potassium channels, a significant advantage over many small molecule inhibitors.[5][7] Its mechanism of action involves binding to the external vestibule of the channel, leading to a stable block.[8] This tight binding and slow dissociation contribute to its long-lasting therapeutic effects observed in animal models of autoimmune diseases.[3][9] ShK-186 has progressed to clinical trials for autoimmune conditions such as psoriasis.[5][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize UK-78282 and ShK-186.
Electrophysiology: Whole-Cell Patch Clamp
This technique is the gold standard for measuring the activity of ion channels. It allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.
-
Cell Preparation: Human T-lymphocytes or cell lines stably expressing the human Kv1.3 channel (e.g., L929 or CHO cells) are used.
-
Recording Configuration: The whole-cell patch-clamp configuration is established, allowing control of the intracellular solution and measurement of the total current from all channels on the cell surface.
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains NaCl (160), KCl (4.5), CaCl2 (2), MgCl2 (1), and HEPES (10), with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Often contains KF (145), MgCl2 (2), HEPES (10), and EGTA (10) to chelate intracellular calcium and prevent activation of calcium-activated potassium channels. The pH is adjusted to 7.2.
-
-
Voltage Protocol: To elicit Kv1.3 currents, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +40 mV) for a duration of 200-400 ms. The current flowing out of the cell during this depolarization is primarily carried by K+ ions passing through open Kv1.3 channels.
-
Data Analysis: The peak current amplitude is measured before and after the application of the inhibitor at various concentrations. These data are then used to construct a dose-response curve and calculate the IC50 value. For use-dependent blockers like UK-78282, the effect of varying the holding potential and the frequency of depolarization is also assessed.[6]
T-Cell Proliferation Assays
These assays measure the ability of T-cells to proliferate in response to stimulation, a key function that is dependent on Kv1.3 activity.
-
[3H]-Thymidine Incorporation Assay:
-
Principle: This classic method measures the incorporation of a radioactive nucleoside, tritiated thymidine, into the DNA of dividing cells.
-
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Culture the cells in the presence of a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate T-cell proliferation.
-
Add the Kv1.3 inhibitor (UK-78282 or ShK-186) at various concentrations.
-
After a set incubation period (e.g., 48-72 hours), add [3H]-thymidine to the culture for the final 8-18 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Endpoint: A reduction in [3H]-thymidine incorporation in the presence of the inhibitor indicates suppression of T-cell proliferation.
-
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay:
-
Principle: This flow cytometry-based assay uses a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the visualization of successive generations of proliferating cells.
-
Procedure:
-
Label isolated T-cells with CFSE.
-
Culture the labeled cells with a stimulus (e.g., anti-CD3/CD28 beads) and the Kv1.3 inhibitor.
-
After several days, analyze the cells by flow cytometry.
-
-
Endpoint: Proliferating cells will show a stepwise reduction in CFSE fluorescence intensity. The inhibition of proliferation is quantified by the decrease in the percentage of cells that have undergone division.
-
Visualizing the Science
The following diagrams illustrate the key signaling pathway involving Kv1.3 in T-cell activation and a generalized experimental workflow for comparing Kv1.3 inhibitors.
References
- 1. Discovery of KV 1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide blockers of Kv1.3 channels in T cells as therapeutics for autoimmune disease. | Semantic Scholar [semanticscholar.org]
- 3. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 6. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide blockers of Kv1.3 channels in T cells as therapeutics for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
UK-78282 Hydrochloride: A Comparative Guide to Potassium Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of UK-78282 hydrochloride with various potassium channels, supported by experimental data. This compound is a potent blocker of the voltage-gated potassium channel Kv1.3, a key regulator of T-lymphocyte activation, making it a compound of interest for immunosuppressive therapies.[1][2] Understanding its selectivity is crucial for predicting potential off-target effects and advancing its therapeutic development.
Quantitative Analysis of Cross-Reactivity
The inhibitory activity of this compound has been evaluated against a panel of potassium channels and other ion channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.
| Ion Channel Target | IC50 (μM) | Fold Selectivity vs. Kv1.3 | Reference |
| Kv1.3 | 0.28 | 1 | [3] |
| Kv1.4 | 0.17 | 1.6 | [3] |
| Kv1.1 | >10 | >35 | Hanson et al., 1999 |
| Kv1.2 | >10 | >35 | Hanson et al., 1999 |
| Kv1.5 | >10 | >35 | Hanson et al., 1999 |
| Kv2.1 | >10 | >35 | Hanson et al., 1999 |
| Kv3.1 | >10 | >35 | Hanson et al., 1999 |
| Kv3.2 | >10 | >35 | Hanson et al., 1999 |
| Kv3.4 | >10 | >35 | Hanson et al., 1999 |
| Intermediate-conductance Ca2+-activated K+ channel (KCa) | No block at 10 µM | >35 | Hanson et al., 1999 |
| Cardiac Ca2+ channels | 4.4 | 15.7 | Hanson et al., 1999 |
Experimental Protocols
The primary method for determining the ion channel inhibitory activity of this compound is the whole-cell patch-clamp electrophysiology technique . A summary of the typical experimental protocol is provided below, based on the foundational study by Hanson et al. (1999).
Cell Preparation and Channel Expression:
-
Cloned potassium channels (e.g., Kv1.3, Kv1.4, etc.) are stably or transiently expressed in a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells.
-
Cells are cultured under standard conditions until they reach an appropriate confluency for electrophysiological recording.
Electrophysiological Recording:
-
Whole-cell currents are recorded using an EPC-9 or equivalent patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used as recording electrodes.
-
The intracellular (pipette) solution typically contains (in mM): 145 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Voltage-clamp protocols are applied to elicit channel currents. For Kv channels, this usually involves a holding potential of -80 mV, followed by depolarizing voltage steps to activate the channels.
Drug Application and Data Analysis:
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the extracellular solution.
-
The drug solutions are applied to the cells via a perfusion system.
-
The inhibitory effect of the compound is measured as the percentage reduction in the peak current amplitude in the presence of the drug compared to the control (vehicle) condition.
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.
Selectivity Profile of this compound
The following diagram illustrates the selectivity of this compound, highlighting its high potency for Kv1.3 and Kv1.4 channels compared to other tested potassium channels.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
A Comparative Guide to the Reproducibility of Published Data on UK-78282 Hydrochloride
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide will present the key quantitative data from the original publication on UK-78282 hydrochloride and compare it with data for other relevant Kv1.3 inhibitors. Detailed experimental protocols, based on the original study and general laboratory practices, are also provided to facilitate potential replication efforts.
Quantitative Data Comparison
The potency of this compound was originally assessed using three different assays, which showed a reasonable correspondence in their IC50 values[2].
Table 1: Potency of this compound Across Different Assays
| Assay Type | IC50 (nM) |
| 86Rb Efflux | ~200 |
| 125I-Charybdotoxin Binding | ~200 |
| Whole-cell Patch Clamp | ~200 |
Data extracted from Hanson et al. (1999).
For a broader context, the following table compares this compound with its less potent analog, CP-190,325, and other commonly studied Kv1.3 inhibitors.
Table 2: Comparative Potency and Selectivity of Kv1.3 Channel Blockers
| Compound | Target Channel(s) | IC50 (nM) | Selectivity Notes |
| This compound | Kv1.3, Kv1.4 | ~200 (Kv1.3) | Also blocks Kv1.4 with high potency.[1] |
| CP-190,325 | Kv1.3 | >10,000 | A significantly less potent structural analog of UK-78282.[2] |
| Margatoxin (MgTx) | Kv1.3, Kv1.2, Kv1.1 | 0.0117 (Kv1.3) | A potent peptide toxin, but not selective for Kv1.3.[3] |
| Charybdotoxin (ChTX) | Kv1.3, Kv1.2, KCa1.1 | 2.6 (Kv1.3) | A peptide toxin with poor selectivity.[4] |
| PAP-1 | Kv1.3 | 2 | A small molecule inhibitor with good selectivity over other Kv channels.[5] |
| Verapamil | L-type Ca2+ channels, Kv1.3 | Micromolar range for Kv1.3 | A known calcium channel blocker that also interacts with the Kv1.3 channel at a site overlapping with UK-78282.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. The following are protocols for the key experiments described in the foundational study of this compound.
High-Throughput 86Rb Efflux Assay
This assay was used for the initial screening and discovery of UK-78282. It measures the efflux of 86Rb+ (a surrogate for K+) through Kv1.3 channels in T-lymphocytes.
-
Cell Preparation: Purified human T-lymphocytes are loaded with 86Rb+ by incubation in a loading buffer containing the radioisotope.
-
Compound Incubation: The 86Rb+-loaded cells are then incubated with various concentrations of the test compounds (like this compound).
-
Depolarization and Efflux: The cells are stimulated with a high-potassium buffer to induce membrane depolarization, which opens the voltage-gated Kv1.3 channels and allows for 86Rb+ efflux.
-
Measurement: The amount of 86Rb+ retained within the cells is measured using a scintillation counter. The inhibitory effect of the compound is determined by the increased retention of 86Rb+ compared to untreated, depolarized cells.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents through Kv1.3 channels in the cell membrane.
-
Cell Culture: Cells expressing Kv1.3 channels (e.g., human T-lymphocytes or a stable cell line) are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The patch of membrane under the pipette is then ruptured to allow electrical access to the whole cell.
-
Voltage Clamp Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to a depolarizing potential (e.g., +40 mV) to elicit outward K+ currents through Kv1.3 channels.
-
Compound Application: this compound is applied to the external solution bathing the cell. The effect of the compound is observed as a time-dependent block of the K+ current.
-
Use-Dependency: To test for use-dependency, the blocking effect is measured with different frequencies and durations of depolarizing pulses[2].
-
Data Analysis: The percentage of current inhibition is calculated at different compound concentrations to determine the IC50.
T-Lymphocyte Mitogenesis Assay
This assay assesses the ability of this compound to suppress the activation and proliferation of T-lymphocytes.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and T-lymphocytes are further purified.
-
Mitogen Stimulation: The T-cells are stimulated to proliferate using a mitogen, such as phytohemagglutinin (PHA) or anti-CD3 antibodies.
-
Compound Treatment: The stimulated cells are cultured in the presence of varying concentrations of this compound.
-
Proliferation Measurement: After a few days of incubation, cell proliferation is measured. A common method is the incorporation of [3H]-thymidine, where the amount of radioactivity incorporated into the DNA of dividing cells is quantified.
-
Data Analysis: The inhibitory effect of this compound on T-cell proliferation is determined by comparing the proliferation in treated versus untreated stimulated cells, and an IC50 value is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of UK-78282 action on the Kv1.3 channel.
Caption: Workflow for the 86Rb+ efflux high-throughput screening assay.
References
- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Kv1.3 Inhibition: A Comparative Guide to UK-78282 Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective ion channel blocker is paramount. This guide provides a comprehensive comparison of UK-78282 hydrochloride, a known blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels, with a suitable negative control and other alternative inhibitors. The experimental data presented herein is intended to facilitate informed decisions in research applications targeting these crucial channels.
This compound has been identified as a potent inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4, which play significant roles in T-lymphocyte activation and cellular excitability.[1] Its mechanism of action involves the suppression of T-lymphocyte mitogenesis, making it a valuable tool for immunological research.[1] This guide delves into the specifics of this compound's performance, benchmarked against a structurally similar but less potent analog, CP-190,325, and other established Kv1.3 inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
To provide a clear and objective comparison, the following table summarizes the inhibitory activity (IC50 values) of this compound, its negative control (CP-190,325), and alternative Kv1.3 inhibitors against various potassium channels. The data is compiled from studies employing whole-cell patch-clamp electrophysiology and rubidium efflux assays.
| Compound | Target Channel | IC50 (µM) | Fold Selectivity vs. Kv1.3 | Reference |
| This compound | Kv1.3 | 0.202 | - | [2] |
| Kv1.4 | 0.17 | 1.2x less selective | [1] | |
| Kv1.1 | >10 | >49.5x | [2] | |
| Kv1.2 | >10 | >49.5x | [2] | |
| Kv1.5 | >10 | >49.5x | [2] | |
| Kv2.1 | >10 | >49.5x | [2] | |
| Kir2.1 | >10 | >49.5x | [2] | |
| hERG | >10 | >49.5x | [2] | |
| CP-190,325 (Negative Control) | Kv1.3 | ~2.4 | 11.9x less potent than UK-78282 | [2][3] |
| PAP-1 | Kv1.3 | 0.002 | Highly Potent | |
| ShK (Peptide Toxin) | Kv1.3 | In pM range | Highly Potent and Selective | |
| Clofazimine | Kv1.3 | ~0.3 |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the activity of this compound and its comparators.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement
This technique allows for the direct measurement of ion channel activity in live cells.
Cell Preparation:
-
Human T-lymphocytes or a suitable cell line (e.g., L929 cells) stably expressing the human Kv1.3 channel are used.
-
Cells are cultured under standard conditions and plated on glass coverslips before the experiment.
Recording Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4 with NaOH.[2]
-
Internal (Pipette) Solution (in mM): 134 KF, 2 MgCl2, 1 CaCl2, 10 EGTA, 5 HEPES, pH adjusted to 7.2 with KOH.[2]
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries and filled with the internal solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Membrane currents are recorded using an amplifier in response to voltage steps. For Kv1.3, a typical protocol involves holding the membrane potential at -80 mV and applying depolarizing pulses to +40 mV for 200 ms.[2]
-
Test compounds are applied to the external solution via a perfusion system to determine their effect on the Kv1.3 current.
Non-Radioactive Rubidium (Rb⁺) Efflux Assay
This assay provides a functional measure of potassium channel activity by tracking the movement of Rb⁺, a potassium surrogate, out of the cells.
Cell Preparation and Loading:
-
Cells expressing the target potassium channel are grown in 96-well plates.
-
The growth medium is replaced with a loading buffer containing RbCl (e.g., 5.4 mM) and incubated for 3-4 hours at 37°C to allow for Rb⁺ uptake.
Efflux and Measurement:
-
The loading buffer is removed, and the cells are washed with a physiological buffer to remove extracellular Rb⁺.
-
An efflux buffer containing the test compounds or a high K⁺ solution (as a positive control for channel opening) is added to the wells.
-
After a defined incubation period, the supernatant containing the effluxed Rb⁺ is collected.
-
The remaining intracellular Rb⁺ is extracted by lysing the cells.
-
The amount of Rb⁺ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy.
-
The percentage of Rb⁺ efflux is calculated to determine the activity of the channel and the effect of the test compounds.
CFSE-Based T-Cell Proliferation Assay
This assay measures the extent of T-cell division in response to stimulation, a process that is dependent on Kv1.3 channel activity.
Cell Staining and Stimulation:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells are washed and resuspended in a protein-free buffer.
-
Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension at a final concentration of 1-5 µM and incubated for 10-15 minutes at 37°C.
-
The staining reaction is quenched by adding an equal volume of complete culture medium.
-
The cells are washed and resuspended in complete medium.
-
CFSE-labeled cells are plated in 96-well plates and stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies in the presence of various concentrations of the test compounds (e.g., this compound).
Flow Cytometry Analysis:
-
After 3-5 days of incubation, the cells are harvested.
-
The fluorescence intensity of CFSE in the cells is analyzed by flow cytometry.
-
As cells divide, the CFSE fluorescence is equally distributed between daughter cells, resulting in a stepwise halving of fluorescence intensity for each cell division.
-
The degree of proliferation is determined by analyzing the distribution of CFSE fluorescence in the cell population.
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Conclusion
This compound is a potent blocker of Kv1.3 and Kv1.4 channels. For experiments requiring a negative control, its structurally related analog, CP-190,325, which exhibits significantly lower potency, is a suitable candidate. When comparing UK-78282 to other Kv1.3 inhibitors, researchers should consider the specific requirements of their study, including the desired level of selectivity and the nature of the assay. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to design and interpret their experiments effectively.
References
- 1. UK 78282 hydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UK-78282 Hydrochloride and Other Kv1.4 Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UK-78282 hydrochloride, a potent blocker of the voltage-gated potassium channel Kv1.4, with other relevant channel inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies on Kv1.4 channel function and its role in various physiological and pathological processes.
Introduction to Kv1.4 Channels
Voltage-gated potassium (Kv) channels are crucial for regulating cellular excitability in various tissues, including the heart and brain. The Kv1.4 channel, a member of the Shaker family, is a rapidly inactivating A-type potassium channel that plays a significant role in determining the action potential waveform and firing frequency of neurons and cardiomyocytes. Due to its involvement in cellular signaling, the Kv1.4 channel has emerged as a potential therapeutic target for a range of disorders.
This compound: A Potent Kv1.4 Blocker
This compound is a piperidine derivative that effectively blocks both Kv1.3 and Kv1.4 channels.[1] Its mechanism of action involves preferential binding to the C-type inactivated state of the channel, leading to a use-dependent block. This characteristic makes it a valuable tool for studying the conformational changes associated with channel gating.
Comparative Analysis of Kv1.4 Channel Blockers
The following table summarizes the inhibitory potency (IC50) of this compound and a selection of alternative compounds against Kv1.4 and other Kv channels. This data allows for a direct comparison of their potency and selectivity.
| Compound | Kv1.4 IC50 | Kv1.3 IC50 | Other Kv Channel Activity | Reference |
| This compound | ~300 nM | ~200 nM | Weaker activity against other Kv channels. | [2] |
| CP-339,818 | ~300 nM | ~200 nM | Weaker blocking effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2. | [2] |
| Quinidine | Blocker action observed, specific IC50 not provided. | - | Broad spectrum blocker of other Kv channels including Kv1.2 and hERG. | [3] |
| Flecainide | - | - | Blocks Kv1.5 (IC50 = 38.14 µM) and hERG (IC50 = 1.49 µM). | [4] |
Experimental Protocols
The determination of the inhibitory potency of compounds on Kv1.4 channels is typically performed using the whole-cell patch-clamp technique on cells heterologously expressing the channel.
Detailed Methodology for IC50 Determination of Kv1.4 Blockers
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells or Xenopus oocytes are commonly used for heterologous expression of Kv1.4 channels.
-
Cells are transiently or stably transfected with a plasmid encoding the human Kv1.4 α-subunit. A co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.
2. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp setup equipped with an amplifier, a micromanipulator, and data acquisition software is required.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.
-
3. Voltage-Clamp Protocol:
-
To elicit Kv1.4 currents, the cell is held at a holding potential of -80 mV.
-
Depolarizing voltage steps are applied to a test potential of +40 mV for a duration of 200-500 ms to activate and then inactivate the channels.
-
The peak outward current during the test pulse is measured.
4. Data Analysis and IC50 Calculation:
-
The baseline Kv1.4 current is recorded in the absence of the test compound.
-
The compound is then perfused at increasing concentrations, and the peak current is recorded at each concentration until a steady-state block is achieved.
-
The percentage of current inhibition is calculated for each concentration relative to the control current.
-
The concentration-response data is fitted with the Hill equation to determine the IC50 value, which represents the concentration of the compound that produces 50% inhibition of the Kv1.4 current.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in evaluating Kv1.4 channel blockers, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the IC50 of a Kv1.4 channel blocker.
References
- 1. Voltage-gated Potassium Channel Blockers Products: R&D Systems [rndsystems.com]
- 2. Wang S et al. (2003), Kv1.4 channel block by quinidine: evidence for ... - Paper [echinobase.org]
- 3. Quinidine enhances and suppresses Kv1.2 from outside and inside the cell, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UK-78282 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical guidance for the proper disposal of UK-78282 hydrochloride, a potent inhibitor of the Kv1.3 and Kv1.4 voltage-gated potassium channels. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety measures:
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. | To prevent skin and eye contact with the compound. |
| Ventilation | Handle the compound in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or aerosols. |
| Spill Management | In case of a spill, avoid generating dust.[1] Carefully sweep or scoop up the material and place it into a designated, sealed container for disposal.[1] | To minimize exposure and contamination. |
| Environmental Protection | Do not allow the product to enter drains or waterways.[1] | To prevent environmental contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous chemical waste. The following protocol outlines the necessary steps for its safe and compliant disposal.
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous pharmaceutical waste. In the UK, this falls under the Hazardous Waste Regulations 2005.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.
-
-
Segregation:
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Do not mix it with non-hazardous waste, sharps, or other incompatible chemical waste.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
The container should be kept securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the first waste was added to the container.
-
Indicate any other components mixed with the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
-
Disposal Request and Collection:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal request forms as required by your EHS office.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety department for detailed guidance.
References
Essential Safety and Logistics for Handling UK-78282 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of UK-78282 hydrochloride, a blocker of the KV1.3 and KV1.4 voltage-gated potassium channels.[1] Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of research.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Weight | 466.05 g/mol | [1] |
| Formula | C₂₉H₃₅NO₂・HCl | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 136647-02-4 | [1][2] |
| Appearance | Solid | N/A |
| Solubility | Soluble to 50 mM in DMSO and to 30 mM in ethanol. | [1] |
| Storage (Long-term) | -20°C | [2] |
| Storage (Short-term) | 2-8°C | [2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, and skin or eye contact.[2]
| Equipment | Specification |
| Respiratory Protection | Wear appropriate respiratory protection. Avoid dust formation. |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. Remove and wash contaminated clothing before reuse. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store the container tightly closed in a dry and well-ventilated place.[2]
-
For long-term storage, maintain a temperature of -20°C.[2] For short-term storage, a temperature of 2-8°C is recommended.[2]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.[2]
-
Use appropriate, calibrated equipment for weighing and measuring.
-
To prepare stock solutions, dissolve in appropriate solvents such as DMSO or ethanol based on experimental requirements.[1]
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[2]
-
Do not let the product enter drains.[2]
-
For solid spills, pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]
-
For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.
4. First Aid Measures:
-
After Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
5. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Keep in suitable, closed containers for disposal.[2]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
